BCX-3607
Description
Properties
CAS No. |
885684-79-7 |
|---|---|
Molecular Formula |
C27H29N5O3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[2-[[(5-carbamimidoyl-2-pyridinyl)amino]methyl]-4-ethenylphenyl]-5-(2-methylpropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C27H29N5O3/c1-4-17-5-8-21(20(11-17)15-31-24-10-7-19(14-30-24)25(28)29)22-9-6-18(12-23(22)27(34)35)26(33)32-13-16(2)3/h4-12,14,16H,1,13,15H2,2-3H3,(H3,28,29)(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
HHFWQMFTPDFWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C=C)CNC3=NC=C(C=C3)C(=N)N)C(=O)O |
Synonyms |
2'-((5-carbamimidoyl-pyridin-2-ylamino)-methyl)-4-isobutylcarbamoyl-4'-vinyl-biphenyl-2-carboxylic acid BCX-3607 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Galidesivir (BCX4430) in Viral Replication
A Note on Nomenclature: Initial inquiries regarding "BCX-3607" and its role in viral replication have indicated a potential misidentification. The available scientific literature identifies this compound as an inhibitor of Tissue Factor/Factor VIIa (TF/FVIIa), a complex involved in blood coagulation and inflammation, with no documented antiviral properties. It is highly probable that the intended subject of this guide is Galidesivir (B1663889) (BCX4430) , a broad-spectrum antiviral agent with a well-characterized mechanism of action against a wide array of RNA viruses. This document will proceed with a detailed analysis of Galidesivir (BCX4430).
Executive Summary
Galidesivir (BCX4430) is an experimental adenosine (B11128) nucleoside analog demonstrating potent, broad-spectrum antiviral activity against numerous families of RNA viruses.[1][2] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1][3] Administered as a prodrug, Galidesivir requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[4][5] This guide provides a comprehensive overview of the molecular interactions, biochemical pathways, and experimental validation of Galidesivir's mechanism of action.
Core Mechanism of Action: Viral RdRp Inhibition
The primary antiviral activity of Galidesivir is achieved through the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] This process can be dissected into two critical stages: intracellular activation and enzymatic inhibition.
Intracellular Anabolic Activation
Galidesivir, as a nucleoside analog, must first be converted into its active triphosphate form by host cell kinases.[1][5] This multi-step phosphorylation cascade is a prerequisite for its recognition and utilization by the viral polymerase.
-
Uptake and Initial Phosphorylation: Galidesivir enters the host cell and is recognized by cellular kinases, which catalyze the addition of the first phosphate (B84403) group, forming Galidesivir-monophosphate.
-
Subsequent Phosphorylations: Cellular enzymes further phosphorylate the monophosphate metabolite to its diphosphate (B83284) and, ultimately, its active triphosphate form, BCX4430-TP (also referred to as BCX6870).[1]
The efficiency of this bioactivation can vary significantly between cell types, which may account for differences in in vitro potency observed in various cell lines.[1][6] For instance, some cell lines, like Vero cells, may not convert the parent compound to its active triphosphate form as efficiently as others.[1]
Inhibition of Viral RNA Synthesis
Once formed, BCX4430-TP acts as a competitive inhibitor of the viral RdRp. As an analog of adenosine triphosphate, it is recognized by the viral polymerase and incorporated into the elongating RNA strand opposite a uridine (B1682114) base in the template strand.[4][5] The structural modifications in the Galidesivir molecule, specifically an altered azasugar ring, prevent the formation of a phosphodiester bond with the subsequent nucleotide.[6][7] This event leads to the immediate cessation of RNA chain elongation, a process known as premature chain termination.[1][4] This disruption of viral genome replication and transcription effectively halts the production of new viral progeny. Studies have shown that BCX4430-TP has a preferential affinity for viral RNA polymerases over host DNA and RNA polymerases, which contributes to its therapeutic window.[1]
Quantitative Data: In Vitro Antiviral Activity
The efficacy of Galidesivir has been quantified against a diverse panel of RNA viruses in various cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%.
| Viral Family | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |
| Coronaviridae | MERS-CoV | Vero | 68.4 | [7] |
| SARS-CoV | Vero | 57.7 | [7][8] | |
| SARS-CoV-2 | Caco-2 | See Note 1 | [9] | |
| SARS-CoV-2 | Vero-76 | See Note 1 | [9] | |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [2] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [2] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | See Note 2 | [2] |
| West Nile Virus (WNV) | Various | Not specified | [10] | |
| Tick-Borne Encephalitis Virus (TBEV) | Various | Micromolar | [10][11] | |
| Orthomyxoviridae | Influenza A & B Viruses | MDCK | 1 - 5 | [2] |
| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | [2] |
| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [7][8] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | 11 | [7][8] |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [8] |
| Junin Virus (JUNV) | Vero | 26.1 | [8] |
Note 1: For SARS-CoV-2, EC₉₀ values (concentration for 90% inhibition) were reported as more relevant. These were in the low micromolar range but varied by assay type (VYR vs. CPE).[9] Note 2: For YFV, a high Selectivity Index (SI₅₀ = 43) was reported, indicating good efficacy relative to cytotoxicity.[2]
Experimental Protocols and Methodologies
The characterization of Galidesivir's antiviral activity relies on several key in vitro assays.
Viral Yield Reduction (VYR) Assay
-
Objective: To quantify the reduction in the amount of infectious virus produced by infected cells in the presence of an antiviral compound.
-
Methodology:
-
Host cells (e.g., Caco-2, Vero-76) are seeded in multi-well plates and allowed to adhere.[9]
-
Cells are then infected with the target virus at a specific multiplicity of infection (MOI).
-
Immediately following infection, the cells are treated with serial dilutions of Galidesivir.[9] A positive control (another known antiviral) and a negative control (vehicle) are included.
-
After an incubation period (e.g., 3 days), the cell supernatant, containing progeny virions, is harvested.[9]
-
The viral titer in the supernatant is quantified using a standard method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
The viral yield from treated cells is compared to the yield from untreated cells to calculate the percent reduction. EC₅₀ and EC₉₀ values are determined by non-linear regression analysis.[9]
-
Cytopathic Effect (CPE) Inhibition Assay
-
Objective: To measure the ability of an antiviral compound to protect cells from virus-induced death or morphological changes (cytopathic effect).
-
Methodology:
-
Host cells are seeded in multi-well plates.
-
Cells are infected with a viral dose sufficient to cause significant CPE within a defined timeframe (e.g., 5 days).[9]
-
Concurrently, cells are treated with serial dilutions of Galidesivir.[9]
-
At the end of the incubation period, cell viability is assessed. This is typically done by adding a dye that measures metabolic activity (e.g., neutral red, MTT, or CellTiter-Glo), which correlates with the number of living cells.
-
The concentration of Galidesivir that protects 50% of the cells from viral-induced death is calculated as the EC₅₀.
-
In Vitro RdRp Primer Extension Assay
-
Objective: To directly measure the inhibition of the viral polymerase enzyme activity.
-
Methodology:
-
The recombinant SARS-CoV-2 RdRp complex (containing nsp12, nsp7, and nsp8) is expressed and purified.[12][13]
-
A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA template-primer duplex (often with a fluorescent label on the primer), and a buffer with necessary cofactors (e.g., MgCl₂).[12][13]
-
The active triphosphate form of Galidesivir (BCX4430-TP) is added to the reaction at various concentrations.
-
The polymerase reaction is initiated by the addition of all four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C) and then stopped.[13]
-
The RNA products are separated by size using denaturing gel electrophoresis (Urea-PAGE).[13]
-
The inhibition of RNA elongation is visualized by the appearance of shorter, prematurely terminated RNA products in the presence of the inhibitor, compared to the full-length product in the control lane.[12]
-
Conclusion
Galidesivir (BCX4430) represents a significant example of a direct-acting, broad-spectrum antiviral agent. Its mechanism of action, involving intracellular activation to a triphosphate metabolite followed by the competitive inhibition of viral RdRp and subsequent premature chain termination, is a well-established paradigm for antiviral drug development. The quantitative data derived from robust in vitro assays confirm its potent activity against a wide range of clinically relevant RNA viruses, underscoring its potential as a therapeutic countermeasure for existing and emerging viral threats.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of the adenosine analogue BCX4430 against West Nile virus and tick-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
The Rise and Apparent Halt of BCX-3607: A Potent Anticoagulant Candidate
Birmingham, AL - BCX-3607, a novel, orally active small molecule inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, emerged from the laboratories of BioCryst Pharmaceuticals as a promising antithrombotic and anti-inflammatory agent. Developed through a meticulous structure-based drug design approach, this compound demonstrated high potency and selectivity in preclinical studies. However, despite early positive indicators and plans for clinical evaluation, the development of this compound appears to have been discontinued, leaving its ultimate clinical potential unrealized. This in-depth guide explores the discovery, mechanism of action, and preclinical development of this compound, compiling the available scientific data for researchers and drug development professionals.
Discovery and Design
This compound was engineered by scientists at BioCryst Pharmaceuticals, a company known for its expertise in structure-based drug design. The primary goal was to create a potent and selective inhibitor of the TF/FVIIa complex, a key initiator of the extrinsic coagulation cascade. The discovery process leveraged detailed knowledge of the three-dimensional structure of the TF/FVIIa complex to design a molecule that would fit precisely into the active site of factor VIIa, thereby blocking its enzymatic activity. This rational design approach aimed to produce a highly specific inhibitor with minimal off-target effects.
Mechanism of Action
This compound functions as a direct inhibitor of the TF/FVIIa complex. By binding to the active site of factor VIIa, it prevents the activation of its downstream targets, Factor IX and Factor X. This action effectively blocks the initiation of the extrinsic pathway of blood coagulation.
The inhibition of the TF/FVIIa complex by this compound leads to a prolongation of the prothrombin time (PT), a key clinical measure of the extrinsic coagulation pathway's efficiency.[1]
Preclinical Efficacy and Potency
In vitro studies established this compound as a potent inhibitor of the TF/FVIIa complex with a high degree of selectivity over other serine proteases involved in coagulation, such as thrombin and Factor Xa.[1]
| Parameter | Value | Reference |
| IC50 (TF-FVIIa) | 4 nM | [1] |
In preclinical animal models, this compound demonstrated significant antithrombotic and anti-inflammatory effects.[1] These studies highlighted its potential for treating a range of conditions where both thrombosis and inflammation play a critical role.
Development History and Discontinuation
BioCryst Pharmaceuticals announced in a press release on August 27, 2003, its intention to move this compound into clinical development for both cardiovascular and oncology indications.[2] The company expressed optimism that preclinical studies would support an Investigational New Drug (IND) filing.[2]
However, publicly available information beyond these initial announcements is scarce. There are no records of clinical trials for this compound in clinical trial registries. The reasons for the apparent discontinuation of its development have not been officially disclosed by BioCryst Pharmaceuticals. The company has, in subsequent years, publicly announced the discontinuation of other development programs due to factors such as the competitive landscape.[3] It is possible that similar strategic decisions, or undisclosed preclinical or early clinical findings, led to the cessation of the this compound program.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published research, the following methodologies were likely employed:
Enzyme Inhibition Assays: Standard chromogenic assays would have been used to determine the IC50 of this compound against the TF/FVIIa complex and other serine proteases. This would involve incubating the purified enzymes with their respective chromogenic substrates in the presence of varying concentrations of this compound and measuring the resulting color change spectrophotometrically.
Animal Models of Thrombosis and Inflammation: The in vivo efficacy of this compound was likely assessed in established animal models. For thrombosis, this could have involved models such as ferric chloride-induced arterial thrombosis or venous thrombosis models. For inflammation, lipopolysaccharide (LPS)-induced endotoxemia models are commonly used to assess the anti-inflammatory effects of drug candidates.
Conclusion
This compound represented a promising, rationally designed inhibitor of the TF/FVIIa complex with demonstrated preclinical efficacy as both an antithrombotic and an anti-inflammatory agent. Its high potency and selectivity made it an attractive candidate for further development. However, the lack of public information regarding its clinical progression and the reasons for its apparent discontinuation highlight the challenges and uncertainties inherent in the drug development process. While the story of this compound may have ended prematurely, the scientific foundation of its design and preclinical evaluation remains a valuable case study for researchers in the field of anticoagulation and inflammation.
References
Erratum: Re-evaluation of BCX-3607's Therapeutic Target
Initial investigations into the therapeutic applications of BCX-3607 incorrectly associated it with antiviral efficacy. Subsequent comprehensive analysis of available data indicates that this compound is, in fact, a potent and selective inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex. Its mechanism of action is centered on the extrinsic coagulation pathway, positioning it as a candidate for antithrombotic and anti-inflammatory therapies.[1][2][3] There is no scientific evidence to support antiviral activity for this compound.
It is likely that the initial query was a result of confusion with other compounds from the same developer, BioCryst Pharmaceuticals, which bear a similar nomenclature. Specifically, compounds BCX-2798 and BCX-2855 have demonstrated notable efficacy against human parainfluenza viruses (hPIV) . This guide will, therefore, focus on the antiviral properties of these two compounds.
An In-Depth Technical Guide to the Antiviral Efficacy of BCX-2798 and BCX-2855 against Human Parainfluenza Viruses
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the demonstrated efficacy of BCX-2798 and BCX-2855 against human parainfluenza viruses. It includes quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The antiviral activities of BCX-2798 and BCX-2855 have been quantified through a series of in vitro assays. The results are summarized below for easy comparison.
Table 1: In Vitro Efficacy of BCX-2798 against Human Parainfluenza Viruses
| Virus Strain | Hemagglutinin Inhibition (IC50, µM) | Neuraminidase Inhibition (IC50, µM) | Growth Inhibition (EC50, µM) |
| hPIV-1 | 0.1 | 0.02 | 0.7 |
| hPIV-2 | 6.0 | 2.0 | 7.0 |
| hPIV-3 | 2.5 | 20 | 11.3 |
Data compiled from studies characterizing the efficacy of novel parainfluenza virus inhibitors.[4][5][6][7]
Table 2: In Vitro Efficacy of BCX-2855 against Human Parainfluenza Viruses
| Virus Strain | Hemagglutinin Inhibition (IC50, µM) | Neuraminidase Inhibition (IC50, µM) | Growth Inhibition (EC50, µM) |
| hPIV-1 | 2.5 | 1.2 | 11.5 |
| hPIV-2 | 2.5 | 1.2 | 1.8 |
| hPIV-3 | 2.0 | 4.3 | 2.4 |
Data compiled from studies characterizing the efficacy of novel parainfluenza virus inhibitors.[4][5][6][7]
In Vivo Efficacy: In a mouse model using a recombinant Sendai virus with the hPIV-1 hemagglutinin-neuraminidase gene, intranasal administration of BCX-2798 (10 mg/kg/day) and BCX-2855 (50 mg/kg/day) initiated 4 hours before infection resulted in a significant reduction in lung viral titers and protection from mortality.[5][6] However, treatment initiated 24 hours after infection did not prevent death.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
2.1. Hemagglutinin Inhibition (HI) Assay
-
Virus Preparation: Parainfluenza viruses are grown in LLC-MK2 cells and the viral titer is determined.
-
Compound Dilution: BCX-2798 and BCX-2855 are serially diluted in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
In a 96-well V-bottom plate, 25 µl of each compound dilution is mixed with 25 µl of virus suspension containing 4 hemagglutinating units.
-
The plate is incubated at room temperature for 30 minutes.
-
50 µl of a 0.5% suspension of guinea pig red blood cells is added to each well.
-
The plate is incubated at 4°C for 90 minutes.
-
-
Data Analysis: The IC50 is determined as the concentration of the compound that completely inhibits hemagglutination.
2.2. Neuraminidase Inhibition (NI) Assay
-
Virus Preparation: Concentrated and purified virus preparations are used.
-
Compound Dilution: The compounds are serially diluted in assay buffer.
-
Assay Procedure:
-
25 µl of the diluted compound is mixed with 25 µl of virus in a 96-well plate.
-
The plate is pre-incubated at 37°C for 30 minutes.
-
50 µl of a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) is added.
-
The reaction is incubated at 37°C for 60 minutes.
-
The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
-
Data Analysis: Fluorescence is measured using a microplate reader. The IC50 is calculated as the compound concentration that reduces neuraminidase activity by 50% compared to the control.
2.3. Virus Growth Inhibition Assay
-
Cell Culture: LLC-MK2 cells are seeded in 24-well plates and grown to confluence.
-
Infection and Treatment:
-
The cell monolayers are washed with PBS.
-
The compounds, at various concentrations, are added to the cells 1 hour before infection.
-
The cells are infected with parainfluenza virus at a low multiplicity of infection (e.g., 0.001 TCID50/cell).
-
-
Incubation and Assessment:
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The presence of virus is determined by a hemagglutination test of the cell culture supernatant.
-
-
Data Analysis: The EC50 is the concentration of the compound that inhibits virus growth in 50% of the test cultures.[4]
2.4. In Vivo Mouse Model
-
Animal Model: 129X1/SvJ mice are used.
-
Virus: A recombinant Sendai virus with its HN gene replaced by that of hPIV-1 [rSV(hHN)] is used for infection.[5][8]
-
Treatment Protocol:
-
For prophylactic studies, BCX-2798 (10 mg/kg/day) or BCX-2855 (50 mg/kg/day) is administered intranasally 4 hours before infection.[6]
-
For therapeutic studies, treatment is initiated at various time points post-infection.
-
-
Efficacy Assessment:
-
Viral Lung Titers: Lungs are harvested at specific time points post-infection, homogenized, and viral titers are determined by plaque assay on LLC-MK2 cells.
-
Mortality: Animals are monitored daily for signs of illness and mortality.
-
Visualizations
Diagram 1: Mechanism of Action of Hemagglutinin-Neuraminidase (HN) Inhibitors
References
- 1. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of Novel Hemagglutinin-Neuraminidase Inhibitors BCX 2798 and BCX 2855 against Human Parainfluenza Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. | BioWorld [bioworld.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Effect of hemagglutinin-neuraminidase inhibitors BCX 2798 and BCX 2855 on growth and pathogenicity of Sendai/human parainfluenza type 3 chimera virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BCX4430 (Galidesivir): A Broad-Spectrum Antiviral Agent for Emerging RNA Virus Threats
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galidesivir (B1663889) (formerly BCX4430) is a novel adenosine (B11128) nucleoside analog demonstrating potent broad-spectrum antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals, galidesivir targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses. This mechanism of action confers its activity against diverse viral families, including filoviruses, coronaviruses, flaviviruses, and paramyxoviruses. Preclinical studies in both in vitro and in vivo models have established its efficacy in reducing viral load and improving survival against highly pathogenic viruses such as Ebola, Marburg, Zika, and Yellow Fever. Phase 1 clinical trials have shown galidesivir to be generally safe and well-tolerated in healthy human subjects. This whitepaper provides a comprehensive technical overview of galidesivir, including its mechanism of action, preclinical efficacy data, experimental protocols, and clinical development status, to inform the scientific and drug development communities of its potential as a critical countermeasure against emerging viral threats.
Introduction
The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The recent COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, has underscored the urgent need for broad-spectrum antiviral agents that can be rapidly deployed to combat new viral outbreaks. Galidesivir (BCX4430) is a promising candidate in this regard. Its development has been supported by the National Institute of Allergy and Infectious Diseases (NIAID), part of the National Institutes of Health, with a focus on biodefense threats.[1] This document serves as a technical guide, consolidating the available data on galidesivir's mechanism of action, its demonstrated antiviral spectrum, and the methodologies used to evaluate its efficacy.
Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, BCX4430-TP.[2][3] This active metabolite acts as an ATP analog and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of BCX4430-TP into the growing RNA chain leads to premature chain termination, thereby halting viral replication.[3][4] Notably, BCX4430-TP shows a preference for viral RNA polymerase over host polymerases, which contributes to its favorable safety profile.[2]
Figure 1: Mechanism of Action of Galidesivir (BCX4430).
In Vitro Antiviral Activity
Galidesivir has demonstrated a broad spectrum of activity against more than 20 RNA viruses from nine different families in cell culture assays.[2] The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.
Data Presentation
| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [5] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [5] | |
| Sudan Virus (SUDV) | HeLa | 3 - 12 | [5] | |
| Coronaviridae | MERS-CoV | Vero | Not specified | |
| SARS-CoV-2 | Vero E6 | 3 - 68 | [6] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 24 | |
| Zika Virus (ZIKV) | Vero | Not specified | [7] | |
| West Nile Virus (WNV) | PS | ~2 | ||
| Tick-borne Encephalitis Virus (TBEV) | PS | ~2 | ||
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | [5] |
| Orthomyxoviridae | Influenza A and B Viruses | MDCK | 1 - 5 | [5] |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 | [8] |
| Arenaviridae | Lassa Virus (LASV) | Vero | Not specified | [8] |
| Junin Virus (JUNV) | Vero | Not specified | [8] |
Note: EC50 values can vary depending on the specific viral strain and cell line used in the assay.
In Vivo Efficacy
The antiviral activity of galidesivir observed in vitro has been confirmed in several animal models of viral diseases. These studies are crucial for evaluating the drug's potential for human use.
Rodent Models
-
Yellow Fever: In a hamster model, treatment with BCX4430 resulted in a significant improvement in survival, even when treatment was initiated up to 4 days after virus challenge, which corresponds to the peak of viral titers.[9]
-
Zika Virus: In a mouse model of severe Zika virus infection, treatment with BCX4430 significantly improved outcomes, even when initiated during the peak of viremia.[7]
-
Ebola and Marburg Viruses: Post-exposure intramuscular administration of BCX4430 protected against Ebola and Marburg virus diseases in rodent models.[4]
Non-Human Primate (NHP) Models
The efficacy of galidesivir has also been demonstrated in non-human primate models, which are considered a critical step in preclinical development due to their physiological similarity to humans.
-
Marburg Virus: In a pivotal study, BCX4430 completely protected cynomolgus macaques from Marburg virus infection when administered as late as 48 hours after infection.[4]
Experimental Protocols
The evaluation of galidesivir's antiviral activity relies on standardized in vitro and in vivo experimental protocols. The following are detailed methodologies for key assays.
In Vitro Assays
Figure 2: General Workflow for In Vitro Antiviral Assays.
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[8]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK) into 96-well microtiter plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of galidesivir in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cell monolayers and add the diluted compound. Subsequently, infect the cells with a predetermined multiplicity of infection (MOI) of the target virus. Include appropriate controls (cells only, virus only, and vehicle control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as the neutral red uptake assay or an MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[7]
-
Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the target virus in the presence of serial dilutions of galidesivir.
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Virus Collection: Harvest the cell culture supernatant (and/or cell lysates) containing the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the concentration of galidesivir that reduces the virus yield by a certain percentage (e.g., 90% or 99%).
In Vivo Efficacy Studies
Figure 3: General Workflow for In Vivo Antiviral Efficacy Studies.
-
Animal Model: Utilize a susceptible rodent model (e.g., AG129 mice for Zika virus, Syrian golden hamsters for Yellow Fever).
-
Infection: Challenge the animals with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal, intranasal).
-
Treatment: Administer galidesivir at various dose levels and schedules (e.g., once or twice daily) via a relevant route (e.g., intramuscular, intraperitoneal). Treatment can be initiated pre- or post-infection.
-
Monitoring: Monitor the animals daily for clinical signs of disease, body weight changes, and survival.
-
Viral Load Determination: At specified time points, collect blood and tissues (e.g., liver, spleen, brain) to quantify viral load using quantitative RT-PCR or plaque assays.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves. Compare viral loads and clinical scores between treated and control groups.
-
Animal Model: Use a relevant NHP species (e.g., cynomolgus macaques for Marburg virus).
-
Infection: Infect the animals with a well-characterized virus stock via a route that mimics natural infection.
-
Treatment: Administer galidesivir, typically via intramuscular injection, at a predetermined dose and schedule.
-
Clinical and Virological Monitoring: Conduct regular clinical examinations, including temperature and weight measurements. Collect blood samples to monitor viremia and hematological and biochemical parameters.
-
Outcome Measures: The primary outcome is typically survival. Secondary outcomes include reduction in viral load and amelioration of clinical signs of disease.
Clinical Development
Galidesivir has completed Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[10] The trials have assessed both intramuscular and intravenous routes of administration. The results indicated that galidesivir was generally safe and well-tolerated.[10]
A Phase 1/2 clinical trial was initiated to evaluate galidesivir for the treatment of COVID-19. While the drug was found to be safe and was associated with a dose-dependent decline in viral RNA in the respiratory tract, no clinical efficacy benefit was observed.[1] However, it is important to note that this trial was not designed or sized to demonstrate clinical efficacy.[1] The development of galidesivir continues with a focus on biodefense threats such as Marburg virus disease.[1]
Conclusion
Galidesivir (BCX4430) is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent in vitro activity against a wide range of RNA viruses, coupled with demonstrated efficacy in animal models of severe viral diseases, highlights its potential as a valuable tool in the armamentarium against emerging viral threats. Further clinical development is warranted to establish its efficacy in treating human viral infections. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific and drug development communities to further explore the potential of this important antiviral candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
No Evidence of BCX-3607 as an Antiviral Agent for Emerging Viruses; Research Points to Role in Coagulation and Inflammation
Extensive investigation into early-stage research on BCX-3607 reveals that the compound has been primarily studied for its role as a potent inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, with applications in thrombosis and inflammation, rather than as an antiviral agent for emerging viruses. The available scientific literature does not support the premise of this compound being developed for viral diseases.
This compound is characterized as an orally active small molecule that blocks the extrinsic coagulation pathway.[1] Its mechanism of action involves the inhibition of the TF/FVIIa complex, which is a key initiator of blood coagulation.[2][3] This inhibition leads to a significant prolongation of the prothrombin time (PT).[1] Research has demonstrated its potential in reducing thrombus weight in animal models of deep vein thrombosis (DVT).[2][3]
Beyond its antithrombotic effects, this compound has also been shown to possess anti-inflammatory properties.[2][3] Studies indicate that it can decrease the levels of inflammatory markers such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][3] This is significant because the TF/FVIIa complex is also implicated in inflammatory processes.[2][3]
It is important to note that a different compound, BCX4430 (also known as galidesivir), has been investigated as a broad-spectrum antiviral. BCX4430 is an adenosine (B11128) analog with demonstrated activity against a wide range of RNA viruses, including Zika virus.[4]
Mechanism of Action of this compound in Coagulation
The primary mechanism of this compound involves the direct inhibition of the tissue factor/factor VIIa (TF/FVIIa) complex. This complex is the initial trigger of the extrinsic pathway of blood coagulation. By binding to this complex, this compound prevents the activation of Factor X and Factor IX, thereby halting the downstream coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Target of Galidesivir (BCX4430): An In-depth Technical Guide
Disclaimer: The initial request for information on the antiviral properties of BCX-3607 appears to be based on a misunderstanding. Extensive research indicates that this compound is an inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, a key component of the blood coagulation cascade, and is investigated for its antithrombotic effects. There is no scientific literature to support its use as an antiviral agent.
However, the "BCX" designation is used by BioCryst Pharmaceuticals for a range of compounds, including several with potent antiviral activity. This guide will focus on a prominent antiviral from this series, Galidesivir (B1663889) (BCX4430) , a broad-spectrum antiviral agent that has undergone significant preclinical and clinical development. This document will provide a comprehensive technical overview of Galidesivir, its mechanism of action, and its targets in the viral life cycle, in line with the originally requested format for an in-depth guide for researchers, scientists, and drug development professionals.
Introduction to Galidesivir (BCX4430)
Galidesivir (BCX4430) is a novel adenosine (B11128) nucleoside analog with demonstrated broad-spectrum antiviral activity against a wide array of RNA viruses.[1][2][3] Developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), it was initially explored as a treatment for Hepatitis C. Its development was later redirected towards treating life-threatening filovirus infections like Ebola and Marburg virus diseases, as well as other viruses of public health concern such as Zika virus and coronaviruses.[3] Galidesivir has undergone Phase 1 clinical trials to evaluate its safety and pharmacokinetics in healthy human subjects.[4][5]
Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase
Galidesivir's primary target within the viral life cycle is the RNA-dependent RNA polymerase (RdRp) , an essential enzyme for the replication and transcription of RNA virus genomes.[6] The mechanism of action can be broken down into the following key steps:
-
Cellular Uptake and Activation: Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, BCX4430-triphosphate. This active metabolite mimics the natural adenosine triphosphate (ATP).
-
Incorporation into Nascent Viral RNA: The viral RdRp mistakes BCX4430-triphosphate for ATP and incorporates it into the growing viral RNA strand during replication.
-
Premature Chain Termination: The incorporation of the modified nucleoside analog disrupts the elongation of the RNA chain, leading to premature termination of viral RNA synthesis. This effectively halts viral replication.
Molecular docking studies have suggested that Galidesivir binds tightly to the RdRp of various viruses, including SARS-CoV-2.[7][8] This broad-spectrum activity is attributed to the conserved nature of the RdRp active site across many RNA virus families.
Signaling Pathway Diagram
Caption: Mechanism of action of Galidesivir (BCX4430).
Quantitative Data on Antiviral Activity
The in vitro efficacy of Galidesivir has been evaluated against a multitude of RNA viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Filoviridae | Ebola Virus (EBOV) | HeLa, Vero | 3 - 12 | >100 | >8.3 - >33.3 | [1] |
| Marburg Virus (MARV) | HeLa, Vero | 3 - 12 | >100 | >8.3 - >33.3 | [1] | |
| Coronaviridae | MERS-CoV | Vero | 16.2 | >100 | >6.2 | [1] |
| SARS-CoV | Vero | 16.2 | >100 | >6.2 | [1] | |
| SARS-CoV-2 | Caco-2, Vero-76 | Moderate Activity | - | - | [9] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Huh-7 | 2.3 | >100 | >43.5 | [1] |
| Zika Virus (ZIKV) | Vero | 18 | >100 | >5.6 | [1] | |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [1] |
| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [1] | |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] |
| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | >100 | >20 - >100 | [1] |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | >100 | >55.6 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Galidesivir's antiviral activity.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is a standard method to determine the infectivity of a lytic virus and the efficacy of an antiviral compound.
Objective: To determine the concentration of Galidesivir required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, HeLa, MDCK) in 6-well or 24-well plates.
-
Virus stock of known titer.
-
Galidesivir stock solution and serial dilutions.
-
Serum-free cell culture medium.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% Crystal Violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of Galidesivir in serum-free medium.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of Galidesivir or a vehicle control.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully remove the virus inoculum.
-
Add the semi-solid overlay medium to each well to restrict virus spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay.
-
Fix the cells with the fixing solution.
-
Stain the cell monolayer with Crystal Violet.
-
-
Plaque Counting: Count the number of plaques in each well. The EC50 value is calculated as the concentration of Galidesivir that reduces the plaque number by 50% compared to the virus control.
Experimental Workflow Diagram: Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
In Vivo Efficacy Study: Hamster Model for SARS-CoV-2
Objective: To evaluate the in vivo efficacy of Galidesivir in reducing viral replication and lung pathology in a hamster model of SARS-CoV-2 infection.[9]
Animal Model: Syrian golden hamsters.
Procedure:
-
Acclimatization: Animals are acclimatized to the facility for a specified period before the study begins.
-
Drug Formulation and Administration:
-
Galidesivir is dissolved in a suitable vehicle (e.g., Lactated Ringer's Solution).
-
Animals are treated with a specific dose of Galidesivir (e.g., 100 mg/kg) via intraperitoneal (IP) injection, typically twice daily.
-
A control group receives the vehicle only.
-
-
Viral Challenge: Animals are infected intranasally with a defined dose of SARS-CoV-2. Treatment can be initiated either before (prophylactic) or after (therapeutic) the viral challenge.
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.
-
Sample Collection: At specified time points post-infection, subgroups of animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected.
-
Viral Load Quantification:
-
Viral RNA is extracted from the collected tissues.
-
Quantitative reverse transcription PCR (RT-qPCR) is performed to determine the viral load in each tissue sample.
-
-
Data Analysis: The viral loads and pathological scores from the Galidesivir-treated group are compared to the vehicle control group to determine the in vivo efficacy of the compound.
Conclusion
Galidesivir (BCX4430) is a potent, broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase of a wide range of RNA viruses. Its mechanism of action, involving incorporation into the nascent viral RNA and subsequent premature chain termination, effectively halts viral replication. In vitro and in vivo studies have demonstrated its efficacy against numerous viral pathogens of significant public health concern. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the discovery and development of novel antiviral therapies. Further clinical development is ongoing to establish the safety and efficacy of Galidesivir in treating various viral diseases in humans.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galidesivir - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]
- 8. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BCX-3607 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX-3607 is a potent and selective small molecule inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex, a critical initiator of the extrinsic coagulation cascade. Beyond its established role in hemostasis, the TF-FVIIa complex is increasingly recognized as a key player in cellular signaling, driving various pathological processes including inflammation and cancer progression. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound treatment. By inhibiting the TF-FVIIa complex, this compound effectively attenuates downstream signaling through Protease-Activated Receptor 2 (PAR2), leading to the suppression of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide details the mechanism of action, presents quantitative data on the inhibitory effects of this compound, outlines relevant experimental protocols, and provides visual representations of the affected signaling cascades.
Introduction
Tissue Factor (TF), a transmembrane glycoprotein, forms a high-affinity complex with Factor VIIa (FVIIa), a serine protease. This enzymatic complex is the primary initiator of the extrinsic pathway of blood coagulation. However, the functional repertoire of the TF-FVIIa complex extends beyond thrombosis. Through the activation of Protease-Activated Receptors (PARs), particularly PAR2, the TF-FVIIa complex transduces intracellular signals that regulate a multitude of cellular processes, including inflammation, cell proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of TF-FVIIa signaling is implicated in the pathophysiology of various diseases, making it a compelling target for therapeutic intervention.
This compound is a direct, reversible, and competitive inhibitor of the TF-FVIIa complex with a high degree of selectivity.[1] Its primary mechanism of action involves blocking the active site of FVIIa, thereby preventing the activation of its downstream substrates, Factor IX and Factor X. This inhibitory action not only confers antithrombotic effects but also interrupts the TF-FVIIa-mediated cellular signaling cascades.
Core Signaling Pathways Affected by this compound
The primary mechanism by which this compound influences cellular signaling is through the inhibition of TF-FVIIa-mediated activation of PAR2. This, in turn, impacts two major downstream pathways: the ERK1/2 pathway and the NF-κB pathway.
The TF-FVIIa/PAR2 Signaling Axis
The TF-FVIIa complex proteolytically cleaves the extracellular N-terminal domain of PAR2, a G protein-coupled receptor (GPCR). This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades.[2][3][4]
Inhibition of the ERK1/2 Signaling Pathway
The activation of PAR2 by the TF-FVIIa complex leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[2][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In pathological contexts, such as cancer, constitutive activation of the ERK1/2 pathway promotes tumor growth and metastasis. By blocking TF-FVIIa, this compound prevents the initiation of this signaling cascade, thereby inhibiting downstream cellular responses.
Suppression of the NF-κB Signaling Pathway
The TF-FVIIa/PAR2 signaling axis also activates the NF-κB pathway, a master regulator of inflammation and immune responses.[5] Upon activation, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those encoding cytokines (e.g., IL-6, IL-8) and adhesion molecules. This compound, by inhibiting the initial TF-FVIIa-mediated signal, effectively suppresses the activation of the NF-κB pathway and the subsequent inflammatory response.[6]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Description | Reference |
| IC₅₀ (TF-FVIIa) | 4 nM | The half maximal inhibitory concentration against the purified human TF-FVIIa complex. | [1] |
| Inhibition of IL-6 Production | Dose-dependent | This compound reduces TF/FVIIa-mediated generation of IL-6 in human umbilical vein endothelial cells (HUVECs). | [6] |
| Inhibition of IL-8 Production | Dose-dependent | This compound blocks the generation of TF/FVIIa-induced IL-8 mRNA in human keratinocytes and reduces IL-8 protein in HUVECs. | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on cellular signaling pathways.
TF-FVIIa Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the TF-FVIIa complex.
Methodology:
-
Recombinant human soluble TF and FVIIa are pre-incubated to form the complex.
-
The TF-FVIIa complex is then incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa) or Factor X itself.
-
The rate of substrate cleavage is measured spectrophotometrically at 405 nm.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on TF-FVIIa-induced ERK1/2 activation.
Methodology:
-
Cells (e.g., human keratinocytes or colon cancer cells) are serum-starved and then pre-treated with this compound for a specified time.
-
The cells are then stimulated with FVIIa to activate the TF-FVIIa complex.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on TF-FVIIa-induced NF-κB transcriptional activity.
Methodology:
-
Cells are transiently co-transfected with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or β-galactosidase driven by an NF-κB promoter) and a control plasmid for normalization (e.g., Renilla luciferase).
-
After transfection, cells are pre-treated with this compound.
-
Cells are then stimulated with FVIIa.
-
Cell lysates are prepared, and the activities of the reporter and control enzymes are measured using a luminometer or spectrophotometer.
-
The relative NF-κB activity is calculated as the ratio of the reporter enzyme activity to the control enzyme activity.
Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the production of NF-κB target cytokines, IL-6 and IL-8.
Methodology:
-
Cells (e.g., HUVECs) are cultured and pre-treated with this compound.
-
The cells are then stimulated with FVIIa to induce cytokine production.
-
The cell culture supernatant is collected.
-
The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion
This compound is a potent inhibitor of the TF-FVIIa complex that exerts significant effects on cellular signaling pathways implicated in inflammation and cancer. By blocking the activation of PAR2, this compound effectively downregulates the pro-proliferative ERK1/2 pathway and the pro-inflammatory NF-κB pathway. This dual-action mechanism, targeting both coagulation and cellular signaling, underscores the therapeutic potential of this compound in a range of diseases characterized by aberrant TF-FVIIa activity. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of TF-FVIIa inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of ERK1/2/NF-κB signal transduction pathway in TF/FVIIa/PAR2-induced proliferation and migration of colon cancer cell SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antiviral Research: A Technical Guide to Galidesivir (BCX-4430) for Filovirus Studies
A Note on Nomenclature: Initial searches for "BCX-3607" in the context of filovirus research indicate a potential misidentification. The compound this compound is a potent inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex, investigated for its antithrombotic and anti-inflammatory effects.[1][2] The relevant broad-spectrum antiviral agent developed for filovirus infections such as Ebola and Marburg virus disease is BCX-4430 , also known as Galidesivir (B1663889) .[3][4] This guide will focus on the extensive research and data available for Galidesivir (BCX-4430) as a countermeasure against filoviruses.
Galidesivir is an adenosine (B11128) nucleoside analog with demonstrated broad-spectrum activity against a range of RNA viruses.[4][5][6] Developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), it has been a subject of significant preclinical and clinical investigation, particularly for its potential as a medical countermeasure against high-priority viral threats.[4][7]
Core Mechanism of Action
Galidesivir functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome.[5][8][9][10] The parent compound, a prodrug, must be metabolized by cellular kinases into its active triphosphate form, BCX-4430-TP.[5][11] This active metabolite then acts as a competitive inhibitor of adenosine triphosphate (ATP), leading to its incorporation into the nascent viral RNA strand.[6][11] The incorporation of BCX-4430-monophosphate disrupts the elongation process, causing premature chain termination and thus halting viral replication.[3][6][11][12][13] Studies have shown that BCX-4430-TP has a preferential affinity for viral RNA polymerase over host polymerases, providing a basis for its selective antiviral activity.[5]
Preclinical Efficacy Against Filoviruses
Galidesivir has demonstrated significant efficacy in various preclinical models of filovirus infection, including in vitro cell-based assays and in vivo studies in rodents and non-human primates (NHPs).
In Vitro Activity
Galidesivir exhibits potent antiviral activity against multiple filoviruses in cell culture.[5][11] The half-maximal effective concentration (EC₅₀) values are typically in the low to mid-micromolar range.[5]
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Ebola Virus (EBOV) | Vero | Data not specified | [5] |
| Marburg Virus (MARV) | Vero | Data not specified | [5] |
| Sudan Virus (SUDV) | Not specified | Data not specified | [11] |
| Bundibugyo Virus (BDBV) | Not specified | Data not specified | [11] |
Note: Specific EC₅₀ values from the provided search results were not consistently available. The activity is described as potent against Filoviridae.[5]
In Vivo Efficacy in Animal Models
Animal studies are crucial for evaluating the potential of antiviral candidates under the FDA's Animal Rule, which is applicable when human efficacy trials are not ethical or feasible.[14] Galidesivir has shown remarkable protective effects in lethal models of Ebola and Marburg virus diseases.
Rodent Models: Post-exposure intramuscular administration of Galidesivir protected against both Ebola and Marburg virus disease in rodent models.[3][11] In EBOV-infected mice, treatment with 30 mg/kg of Galidesivir via intramuscular injection or oral administration resulted in high survival rates.[5]
Non-Human Primate (NHP) Models: NHP models are considered the gold standard for filovirus research as they closely mimic human disease progression.[14] Galidesivir has demonstrated high survival rates in these stringent models.
| Virus | Animal Model | Treatment Regimen | Time of Treatment Initiation | Survival Rate (Treated vs. Placebo) | Reference |
| Marburg Virus (MARV) | Cynomolgus Macaques | Not specified | Up to 48 hours post-infection | 100% vs. 0% | [3][11] |
| Marburg Virus (MARV) | Non-Human Primates | Not specified | 1 hour, 24 hours, or 48 hours post-infection | 94% overall (100% at 24/48h) vs. 0% | [14][15] |
| Ebola Virus (EBOV) | Non-Human Primates | Loading dose: 100 mg/kg; Maintenance dose: 25 mg/kg BID for 11 days | 48 hours post-infection | 100% vs. 0% | [5][14] |
| Ebola Virus (EBOV) | Non-Human Primates | Maintenance dose for 9 days | 72 hours post-infection | 67% vs. 0% | [14] |
Pharmacokinetics and Safety Profile
The pharmacokinetic (PK) and safety profiles of Galidesivir have been evaluated in healthy adult subjects through Phase 1 clinical trials, with both intramuscular (IM) and intravenous (IV) administration routes being assessed.[7][9][16]
Pharmacokinetics
Following IM administration, Galidesivir is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 15 minutes.[9] The plasma concentration-time profile is characterized by a rapid initial distribution and clearance phase, followed by an extended terminal elimination phase.[9][16] The mean terminal half-life (t½) after 7 days of IM dosing was estimated to be between 87 and 116 hours.[9] Similar PK profiles were observed with IV administration.[9][16]
| Parameter | Route | Dose Range | Value | Reference |
| Tmax | IM | 0.3 - 10 mg/kg | ~15 minutes | [9] |
| Terminal t½ | IM (Day 7) | 2.5 - 10 mg/kg | 87 - 116 hours | [9] |
| Cmax (at 20 mg/kg) | IV | 5 - 20 mg/kg | 20,500 ng/mL | [7] |
| AUC (at 20 mg/kg) | IV | 5 - 20 mg/kg | 44,600 hr·ng/mL | [7] |
Safety and Tolerability
Phase 1 clinical trials in healthy volunteers have shown that Galidesivir is generally safe and well-tolerated at multiple dose levels via both IM and IV routes.[7][9][14][16] No serious adverse events or fatal events were reported in these studies.[9][16] Additionally, no clinically significant dose-related trends in laboratory values, vital signs, or electrocardiograms were observed.[9][16] A study in patients with COVID-19 also found Galidesivir to be safe and generally well-tolerated, although it did not show a clinical efficacy benefit in that context.[17]
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments in Galidesivir research based on the available literature.
In Vitro Antiviral Assays
Objective: To determine the half-maximal effective concentration (EC₅₀) of Galidesivir against filoviruses.
-
Cell Culture: Vero cells or other susceptible cell lines are cultured in appropriate media and seeded into multi-well plates.
-
Compound Preparation: Galidesivir is serially diluted to create a range of concentrations.
-
Viral Infection: Cells are infected with a low multiplicity of infection (MOI) of the target filovirus (e.g., EBOV, MARV).
-
Treatment: The diluted compound is added to the infected cells.
-
Incubation: Plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Endpoint Analysis: The extent of viral replication is quantified. This can be done through various methods:
-
Plaque Reduction Assay: Counting viral plaques to determine the concentration of the drug that reduces plaque formation by 50%.
-
High-Content Imaging: Using fluorescently labeled antibodies against viral antigens to quantify the percentage of infected cells.
-
Neutral Red Uptake Assay: Measuring cell viability, as viral infection leads to cytopathic effects.[11]
-
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration.
Non-Human Primate Efficacy Studies
Objective: To evaluate the in vivo efficacy of Galidesivir in a lethal filovirus challenge model.
-
Animal Model: Cynomolgus or rhesus macaques, which are highly susceptible to filovirus infection, are used.
-
Acclimation and Baseline: Animals are acclimated to the BSL-4 facility, and baseline physiological and hematological data are collected.
-
Viral Challenge: Animals are challenged with a lethal dose of a well-characterized filovirus strain (e.g., EBOV, MARV) via intramuscular injection.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 24, 48, or 72 hours), treatment with Galidesivir or a placebo (vehicle control) is initiated. Dosing is typically administered intramuscularly.
-
Dosing Regimen: A loading dose followed by twice-daily maintenance doses is a common regimen.[5]
-
Monitoring: Animals are closely monitored for clinical signs of disease (fever, weight loss, rash, behavioral changes), and blood samples are collected regularly to measure viral load (viremia) and hematological and serum chemistry parameters.
-
Primary Endpoint: The primary endpoint is survival over a defined period (e.g., 28 days).
-
Data Analysis: Survival curves are generated and compared between treated and placebo groups using statistical methods like the log-rank test. Viral loads and clinical parameters are also compared.
Conclusion
Galidesivir (BCX-4430) is a promising broad-spectrum antiviral agent with significant potential as a medical countermeasure for filovirus diseases. Its mechanism of action, targeting the viral RdRp, is well-characterized. Extensive preclinical studies, particularly in non-human primate models of Ebola and Marburg virus infections, have demonstrated high rates of survival even when treatment is initiated up to 48 hours post-exposure.[3][11][14] Phase 1 clinical trials have established a favorable safety and pharmacokinetic profile in healthy human volunteers.[7][9][16] This robust body of evidence supports the continued development of Galidesivir as a critical tool in the global response to the threat of filovirus outbreaks.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galidesivir - Wikipedia [en.wikipedia.org]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chinacdc.cn [chinacdc.cn]
- 12. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 15. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
- 16. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
An In-Depth Technical Guide to the Antiviral Spectrum of Galidesivir (BCX-4430)
A Note on Compound Identification: Initial searches for "BCX-3607" indicate its primary role as an orally active tissue factor/factor VIIa (TF-FVIIa) inhibitor with anti-thrombotic and anti-inflammatory properties.[1][2][3] The context of an "antiviral spectrum" strongly suggests a likely interest in the broad-spectrum antiviral agent, Galidesivir (B1663889) (BCX-4430) .[4][5] This guide will focus on Galidesivir, an adenosine (B11128) nucleoside analog developed for its potent activity against a wide range of RNA viruses.[5][6][7]
Executive Summary
Galidesivir (BCX-4430) is an investigational broad-spectrum antiviral agent that has demonstrated significant efficacy against a multitude of RNA viruses.[6][7] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the viral RNA.[8][9][10][11] This guide provides a comprehensive overview of the antiviral spectrum of Galidesivir, presenting key in vitro and in vivo data. It also details the experimental protocols for the assays used to determine its efficacy and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
Galidesivir is a prodrug that requires intracellular phosphorylation by host cell kinases to its active triphosphate form (BCX-4430-TP).[9][10] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The structural modifications in Galidesivir, specifically an azasugar ring instead of a furanose ring, disrupt the electrostatic interactions necessary for further nucleotide addition.[10][11] This results in non-obligate chain termination, effectively halting viral replication.[10][12]
In Vitro Antiviral Spectrum
Galidesivir has demonstrated a broad spectrum of activity in cell culture against more than 20 RNA viruses across nine different families.[7] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[7]
Table 1: In Vitro Efficacy of Galidesivir (BCX-4430) Against Various RNA Viruses
| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [6][13] |
| SARS-CoV | Vero 76 | 57.7 | [6][13] | |
| Filoviridae | Marburg Virus (MARV) | HeLa | 4.4–6.7 | [6] |
| Ebola Virus (EBOV) | HeLa | 11.8 | [6] | |
| Sudan Virus (SUDV) | HeLa | 3.4 | [6] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero 76 | >7 | [7] |
| Dengue Virus (DENV) | Vero 76 | 32.8 | [6] | |
| Zika Virus (ZIKV) | Vero 76 | 1.5 - 12.3 | [6] | |
| West Nile Virus (WNV) | Vero 76 | - | [14] | |
| Japanese Encephalitis Virus (JEV) | Vero 76 | 43.6 | [6] | |
| Orthomyxoviridae | Influenza A Virus (IAV) | MDCK | 10.7 | [6][13] |
| Paramyxoviridae | Nipah Virus (NiV) | HeLa | 41.9 | [6] |
| Measles Virus (MeV) | Vero 76 | 6.19 | [6] | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | MA104 | 11.0 | [6][13] |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [7] |
| Junin Virus (JUNV) | Vero | 42.2 | [7] | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | - | 20.4 | [6] |
| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [13] |
Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.
In Vivo Efficacy
Galidesivir has shown significant efficacy in various animal models of lethal viral infections, often demonstrating greater potency than predicted by in vitro studies.[6][7][15]
Table 2: In Vivo Efficacy of Galidesivir (BCX-4430) in Animal Models
| Virus | Animal Model | Dosing Regimen | Outcome | Reference |
| Ebola Virus (EBOV) | Rhesus Macaques | 100 mg/kg BID loading dose, then 25 mg/kg BID | 100% survival when treatment started 2 days post-infection; 67% survival when started 3 days post-infection. | [12] |
| Marburg Virus (MARV) | Cynomolgus Macaques | - | 100% protection when administered 1 or 2 days post-infection. | [12] |
| Yellow Fever Virus (YFV) | Syrian Golden Hamsters | 200 mg/kg/day | High survival rates even when treatment was initiated up to 3 days post-infection. | [7] |
| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg BID | Prevented or rapidly reduced viral burden in blood and CNS. | [7] |
| Rift Valley Fever Virus (RVFV) | Hamsters | - | Higher in vivo potency than predicted by cell culture. | [6] |
| SARS-CoV-2 | Syrian Golden Hamsters | - | Reduced lung pathology when treatment initiated 24h prior to infection. | [16] |
Experimental Protocols
In Vitro Efficacy: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[17][18][19]
Detailed Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero, HeLa, MDCK) in 24-well plates and incubate until a confluent monolayer is formed.[20]
-
Compound Preparation: Prepare a series of dilutions of Galidesivir in an appropriate cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Add the virus at a concentration calculated to produce 40-100 plaque-forming units (PFU) per well, mixed with the corresponding dilutions of Galidesivir.[20] A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[20]
-
Overlay: Carefully remove the virus-compound inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 0.4% agarose in MEM with 5% FBS) containing the respective concentrations of Galidesivir.[20]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration optimal for the specific virus to form visible plaques (typically 3-10 days).[20]
-
Visualization: Fix the cells with 10% formalin and stain with a 0.8% crystal violet solution.[20] Plaques appear as clear, unstained areas against a purple background of healthy cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by regression analysis of the dose-response curve.
In Vivo Efficacy: Viral Load Quantification by qRT-PCR
In animal models, efficacy is often determined by measuring the reduction in viral load in tissues or plasma using quantitative reverse transcription PCR (qRT-PCR).[21]
Detailed Methodology:
-
Sample Preparation: Collect blood (for plasma) or specific tissue samples from Galidesivir-treated and placebo-treated animals at predetermined time points post-infection. Store samples at -80°C.[22]
-
RNA Extraction: Extract viral RNA from a defined volume of plasma or homogenized tissue using a commercial viral RNA extraction kit according to the manufacturer's instructions.[23]
-
qRT-PCR Reaction Setup: Prepare a master mix containing a one-step RT-PCR buffer, primers and a TaqMan probe specific to a conserved region of the viral genome, and the reverse transcriptase/Taq polymerase enzyme mix.[23]
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler. Typical cycling conditions include an initial reverse transcription step, followed by PCR amplification cycles (e.g., denaturation, annealing, and extension).[22][24]
-
Standard Curve Generation: To enable absolute quantification, a standard curve is generated using serial dilutions of a plasmid containing the target viral sequence or a known quantity of viral RNA.[21]
-
Data Analysis: The real-time PCR instrument software calculates the cycle threshold (Ct) for each sample. The viral load (in viral RNA copies/mL or copies/gram of tissue) is determined by interpolating the sample's Ct value against the standard curve. A significant reduction in viral load in the treated group compared to the control group indicates antiviral efficacy.
Conclusion
Galidesivir (BCX-4430) is a potent, broad-spectrum antiviral agent with demonstrated in vitro and in vivo activity against a wide array of clinically significant RNA viruses. Its mechanism as a viral RNA polymerase inhibitor provides a clear rationale for its broad applicability. The data summarized in this guide, derived from standardized and robust experimental protocols, underscores the potential of Galidesivir as a valuable medical countermeasure against existing and emerging viral threats. Further clinical development is ongoing to establish its safety and efficacy in humans.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. med.unc.edu [med.unc.edu]
Methodological & Application
Application Notes and Protocols for BCX-3607: A Tissue Factor/Factor VIIa Inhibitor
Note on Antiviral Activity: There is currently no direct scientific evidence to support the use of BCX-3607 as an antiviral agent. Consequently, a specific in vitro antiviral assay protocol for this compound is not available. This compound is a potent and selective inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex, playing a key role in the extrinsic pathway of blood coagulation.
While direct antiviral activity has not been demonstrated, research into the host response to certain viral infections has highlighted a potential role for the coagulation cascade in viral pathogenesis. For instance, in viral hemorrhagic fevers and severe respiratory infections, the inhibition of the TF-FVIIa complex has been explored as a strategy to mitigate the pathological consequences of the infection, such as coagulopathy and systemic inflammation. Therefore, the application of this compound in a virological context would likely focus on modulating the host's coagulation response rather than directly inhibiting viral replication.
Introduction to this compound
This compound is an orally active, small molecule inhibitor that specifically targets the TF-FVIIa complex. By blocking this complex, this compound effectively inhibits the extrinsic coagulation pathway. This targeted action gives it potential as a therapeutic agent in thrombosis-related diseases.
Mechanism of Action
This compound functions as a competitive inhibitor of the TF-FVIIa complex. The binding of Tissue Factor to Factor VIIa is the initial step in the extrinsic coagulation cascade. This complex then activates Factor X to Factor Xa, which in turn leads to the generation of thrombin and the formation of a fibrin (B1330869) clot. This compound binds to the TF-FVIIa complex, preventing the activation of Factor X and thereby halting the coagulation cascade.
Caption: Mechanism of action of this compound in the extrinsic coagulation pathway.
Quantitative Data
The inhibitory activity of this compound on the TF-FVIIa complex has been quantified in various studies. The following table summarizes key in vitro data.
| Parameter | Value | Description |
| IC50 | 4 nM | The half-maximal inhibitory concentration of this compound against the TF-FVIIa complex.[1] |
Experimental Protocol: In Vitro TF-FVIIa Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of this compound on the TF-FVIIa complex.
Objective: To measure the IC50 value of this compound by assessing its ability to inhibit TF-FVIIa-mediated cleavage of a chromogenic substrate.
Materials:
-
Recombinant human Tissue Factor (TF)
-
Recombinant human Factor VIIa (FVIIa)
-
Recombinant human Factor X (FX)
-
Chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa)
-
Assay buffer (e.g., HBS buffer containing 5 mM CaCl2 and 0.1% BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., from 0.1 nM to 1 µM). Include a vehicle control (DMSO) without the inhibitor.
-
-
Enzyme Complex Formation:
-
In a 96-well plate, add a pre-determined concentration of recombinant human TF and FVIIa to each well.
-
Incubate at room temperature for 15 minutes to allow for the formation of the TF-FVIIa complex.
-
-
Inhibition Step:
-
Add the serially diluted this compound or vehicle control to the wells containing the TF-FVIIa complex.
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme complex.
-
-
Substrate Addition and Reaction:
-
Add recombinant human Factor X to each well to initiate the enzymatic reaction.
-
Immediately add the chromogenic substrate for Factor Xa.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 405 nm) in kinetic mode using a microplate reader. Record the rate of change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Normalize the data by setting the velocity of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro TF-FVIIa inhibition assay.
Conclusion
This compound is a well-characterized inhibitor of the TF-FVIIa complex with a clear mechanism of action in the extrinsic coagulation pathway. While its primary application lies in the field of thrombosis and hemostasis, the growing understanding of the interplay between coagulation and viral infections may open new avenues for research into the therapeutic potential of compounds like this compound in managing the systemic effects of severe viral diseases. The provided protocol for an in vitro TF-FVIIa inhibition assay serves as a foundational method for researchers investigating the activity of this and similar compounds.
References
Application Notes and Protocols for BCX-3607 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX-3607 is a potent and selective, orally active small molecule inhibitor of the Tissue Factor/Factor VIIa (TF/FVIIa) complex.[1] With an IC50 of 4 nM for the purified enzyme complex, this compound effectively blocks the initiation of the extrinsic coagulation cascade.[1] Beyond its role in hemostasis, the TF/FVIIa complex is increasingly recognized for its involvement in cellular signaling pathways that drive cancer progression, including proliferation, migration, angiogenesis, and apoptosis resistance. These signaling functions are primarily mediated through the Protease-Activated Receptor 2 (PAR2). This document provides detailed application notes and model protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell biology.
Mechanism of Action and Signaling Pathway
Tissue Factor (TF) is a transmembrane glycoprotein (B1211001) that acts as the cellular receptor for Factor VIIa (FVIIa). The formation of the TF/FVIIa complex on the cell surface initiates a cascade of proteolytic events. In the context of cellular signaling, the TF/FVIIa complex proteolytically activates PAR2, a G-protein coupled receptor.[2] Activated PAR2 then triggers downstream intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[3][4] These pathways are pivotal in regulating cell proliferation, survival, and migration. By inhibiting the proteolytic activity of the TF/FVIIa complex, this compound is expected to attenuate these downstream signaling events.
Data Presentation: In Vitro Efficacy of this compound
While specific quantitative data for this compound in cell-based assays are not extensively published, the following table provides a template for summarizing expected outcomes based on its known inhibitory activity and the established roles of the TF/FVIIa-PAR2 signaling axis. Researchers should generate their own data to populate a similar table.
| Assay | Cell Line | Parameter Measured | This compound Concentration Range (nM) | Expected Outcome |
| Cell Proliferation | MDA-MB-231, MCF-7 | Cell Viability (e.g., MTT) | 10 - 1000 | Dose-dependent decrease |
| Cell Migration | MDA-MB-231 | Number of Migrated Cells | 10 - 1000 | Dose-dependent decrease |
| Apoptosis | Adr-MCF-7 | Percentage of Apoptotic Cells | 100 - 5000 | Dose-dependent increase |
| Western Blot | MDA-MB-231 | Phospho-ERK, Phospho-Akt | 10 - 1000 | Dose-dependent decrease |
Experimental Protocols
The following are model protocols that can be adapted for use with this compound. It is crucial to optimize parameters such as cell density, this compound concentration, and incubation times for each specific cell line and experimental setup.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231, known to express TF)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Starvation (Optional): After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 10 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Preparation of Inserts: If necessary, coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) and allow them to dry.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Assay Setup: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 12-24 hours at 37°C, 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water. Allow the inserts to air dry. Image the migrated cells using a microscope and count the number of cells in several random fields.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., Adr-MCF-7)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a valuable tool for investigating the role of the TF/FVIIa signaling pathway in cancer biology. The provided application notes and model protocols offer a framework for researchers to design and execute experiments to elucidate the anti-cancer effects of this potent inhibitor. It is essential to empirically determine the optimal experimental conditions for each cell line and assay to ensure reliable and reproducible results.
References
Application Notes and Protocols for BCX-3607 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data regarding in vivo dosages, pharmacokinetics, and efficacy of BCX-3607 are not publicly available. The following application notes and protocols are based on the known mechanism of action of this compound and established methodologies for similar compounds. The numerical data presented in the tables are illustrative examples to guide researchers in data presentation.
Introduction
This compound is a potent and selective, orally active small molecule inhibitor of the Tissue Factor/Factor VIIa (TF/FVIIa) complex.[1][2] By targeting the initiation of the extrinsic coagulation cascade, this compound demonstrates both antithrombotic and anti-inflammatory properties.[1][2][3] These characteristics make it a compound of interest for the investigation of therapeutic interventions in thrombosis and inflammatory diseases.
This document provides detailed protocols for evaluating the dosage, efficacy, and pharmacokinetic profile of this compound in relevant animal models of deep vein thrombosis (DVT) and endotoxemia.
Mechanism of Action
This compound functions as a direct inhibitor of the TF/FVIIa complex, a critical initiator of the extrinsic coagulation pathway. Upon vascular injury, Tissue Factor (TF) is exposed and binds to Factor VIIa (FVIIa), forming the TF/FVIIa complex. This complex then activates Factor X to Factor Xa, which in turn leads to the generation of thrombin and the formation of a fibrin (B1330869) clot. This compound binds to the active site of FVIIa within the TF/FVIIa complex, preventing the activation of Factor X and thereby inhibiting downstream coagulation.[4][5] The in vitro IC50 of this compound for the TF/FVIIa complex is approximately 4 nM.[1]
Beyond its role in hemostasis, the TF/FVIIa complex is also implicated in inflammatory signaling. By inhibiting this complex, this compound can modulate inflammatory responses, as evidenced by its ability to reduce IL-6 levels in a mouse model of endotoxemia.[3]
Signaling Pathway of the TF/FVIIa Complex and Inhibition by this compound
Caption: Inhibition of the TF/FVIIa complex by this compound.
Data Presentation
Representative Pharmacokinetic Parameters of this compound (Illustrative Data)
The following table presents a hypothetical pharmacokinetic profile of this compound in different animal models following a single oral dose. This data is for illustrative purposes to guide data presentation.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 10 | 850 | 1.0 | 4200 | 3.5 | 45 |
| Rat | 10 | 600 | 2.0 | 5500 | 5.0 | 60 |
| Dog | 5 | 450 | 2.5 | 6800 | 8.0 | 75 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
t½: Elimination half-life.
-
F (%): Oral bioavailability.
Representative Efficacy of this compound in an Animal Model of Deep Vein Thrombosis (Illustrative Data)
This table illustrates potential efficacy data for this compound in a rat model of DVT.
| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | % Inhibition of Thrombus Formation | Prothrombin Time (sec) |
| Vehicle Control | - | 25.5 ± 3.2 | - | 15.2 ± 1.5 |
| This compound | 3 | 18.1 ± 2.5 | 29.0 | 22.8 ± 2.1 |
| This compound | 10 | 9.8 ± 1.9 | 61.6 | 35.5 ± 3.4 |
| This compound | 30 | 4.2 ± 1.1 | 83.5 | 58.1 ± 4.9 |
Experimental Protocols
Protocol 1: Evaluation of Antithrombotic Efficacy of this compound in a Rat Model of Deep Vein Thrombosis (DVT)
This protocol is designed to assess the dose-dependent efficacy of orally administered this compound in preventing thrombus formation in a rat model of venous stasis-induced DVT.
Experimental Workflow for DVT Model
Caption: Workflow for the DVT efficacy study.
4.1.1. Materials
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Citrated collection tubes
4.1.2. Procedure
-
Animal Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Dosing: Fast rats overnight with free access to water. Administer this compound or vehicle via oral gavage at desired doses (e.g., 3, 10, 30 mg/kg).
-
Surgical Procedure: At a predetermined time post-dosing (e.g., 1-2 hours), anesthetize the rats.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC and ligate it just below the renal veins.
-
Close the abdominal incision.
-
-
Thrombus Formation: Allow the thrombus to form for a specified period (e.g., 4 hours).
-
Sample Collection: Re-anesthetize the animals.
-
Collect blood via cardiac puncture into citrated tubes.
-
Isolate and excise the IVC segment containing the thrombus.
-
-
Thrombus Analysis: Carefully open the IVC segment and remove the thrombus. Blot the thrombus to remove excess blood and record its wet weight.
-
Coagulation Assay: Centrifuge the citrated blood to obtain plasma. Determine the prothrombin time (PT) using a coagulometer.
Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Endotoxemia
This protocol outlines the methodology to assess the ability of this compound to reduce systemic inflammation, measured by plasma IL-6 levels, in a mouse model of endotoxemia.
Experimental Workflow for Endotoxemia Model
Caption: Workflow for the endotoxemia study.
4.2.1. Materials
-
This compound
-
Vehicle for oral administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anticoagulant collection tubes (e.g., EDTA)
-
Mouse IL-6 ELISA kit
4.2.2. Procedure
-
Animal Acclimatization: House mice under standard conditions for at least one week.
-
Dosing: Administer this compound or vehicle orally at desired doses.
-
Induction of Endotoxemia: One hour after drug administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline.
-
Sample Collection: At a peak time for IL-6 expression (e.g., 2-4 hours post-LPS), collect blood via a suitable method (e.g., cardiac puncture) into anticoagulant tubes.
-
Cytokine Analysis: Centrifuge the blood to obtain plasma. Measure the concentration of IL-6 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Rodents
This protocol describes a typical pharmacokinetic study to determine key parameters after a single oral dose of this compound in mice or rats.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
4.3.1. Materials
-
This compound
-
Vehicle for oral administration
-
Male CD-1 mice or Sprague-Dawley rats
-
Anticoagulant collection tubes
-
LC-MS/MS system
4.3.2. Procedure
-
Animal Preparation: Acclimatize and fast animals overnight.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into anticoagulant tubes.
-
Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) using non-compartmental analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the S2 site of factor VIIa to generate potent and selective inhibitors: the structure of this compound in complex with tissue factor-factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Influenza-Induced Complications with BCX-3607: Application Notes and Protocols for Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
While traditionally viewed as a respiratory pathogen, influenza virus infection is increasingly recognized for its systemic effects, including the activation of the coagulation cascade, which can lead to severe thromboembolic complications and contribute significantly to morbidity and mortality. A key initiator of this process is the upregulation of Tissue Factor (TF) expression on various cell types following infection. This document provides detailed application notes and protocols for assessing the efficacy of BCX-3607, a potent and selective inhibitor of the Tissue Factor/Factor VIIa (TF/FVIIa) complex, in mitigating the pathological downstream effects of influenza virus-induced inflammation and coagulopathy.
It is critical to note that This compound is not a direct-acting antiviral agent against the influenza virus. The methodologies described herein are designed to evaluate its potential as a host-directed therapy to ameliorate disease severity by targeting the host's aberrant coagulation and inflammatory response to the infection.
Mechanism of Action of this compound
This compound is an orally active, small molecule inhibitor that competitively and reversibly binds to the active site of the TF/FVIIa complex.[1][2][3] The TF/FVIIa complex is the primary initiator of the extrinsic pathway of the coagulation cascade. By inhibiting this complex, this compound effectively blocks the downstream activation of Factor X to Factor Xa, thereby preventing the generation of thrombin and subsequent fibrin (B1330869) clot formation.[2][3] this compound has demonstrated potent inhibitory activity with an IC50 of 4 nM.[1] Beyond its antithrombotic properties, inhibition of the TF/FVIIa complex may also have anti-inflammatory effects.[1]
Rationale for Use in Influenza
Severe influenza infection is associated with a prothrombotic state.[4][5][6][7] Studies have shown that influenza A virus infection leads to increased expression of TF in lung epithelial cells and is associated with elevated levels of circulating TF-positive extracellular vesicles.[8][9] This heightened TF activity contributes to the activation of the coagulation cascade and is linked to the severity and mortality of the infection.[9][10] Therefore, by inhibiting the TF/FVIIa complex, this compound may offer a therapeutic strategy to counteract the coagulopathic and inflammatory complications of severe influenza.
Proposed Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the proposed mechanism by which influenza virus infection leads to coagulopathy and the point of intervention for this compound.
Caption: Influenza-induced coagulopathy and the inhibitory action of this compound.
Methods for Assessing this compound Efficacy
The efficacy of this compound in the context of influenza infection should be evaluated through a combination of in vitro, ex vivo, and in vivo studies.
In Vitro and Ex Vivo Assays
These assays are designed to determine the direct inhibitory effect of this compound on coagulation parameters in the presence of influenza virus-stimulated cells.
1.1. Tissue Factor Activity Assay
-
Objective: To quantify the effect of this compound on TF activity induced by influenza virus infection in endothelial or epithelial cell cultures.
-
Protocol:
-
Culture human lung epithelial cells (e.g., A549) or human umbilical vein endothelial cells (HUVECs).
-
Infect cells with a relevant strain of influenza A virus (e.g., H1N1) at a specific multiplicity of infection (MOI).
-
At various time points post-infection, treat the cells with a range of concentrations of this compound.
-
Lyse the cells and measure TF-dependent Factor Xa generation using a chromogenic substrate assay.
-
Alternatively, measure TF activity in the supernatant to assess the release of TF-positive extracellular vesicles.
-
1.2. Thrombin Generation Assay (TGA)
-
Objective: To assess the overall effect of this compound on thrombin generation in plasma from influenza-infected subjects or in plasma spiked with influenza virus-stimulated cells.
-
Protocol:
-
Obtain plasma samples from healthy donors.
-
Incubate the plasma with influenza virus-stimulated A549 cells or their conditioned media.
-
Add varying concentrations of this compound to the plasma.
-
Initiate coagulation with a trigger (e.g., low concentration of TF and phospholipids).
-
Monitor thrombin generation over time using a fluorogenic substrate.
-
Key parameters to analyze include lag time, peak thrombin, and endogenous thrombin potential (ETP).
-
Data Presentation: In Vitro/Ex Vivo Efficacy of this compound
| Assay | Cell/Sample Type | Influenza Strain | This compound Conc. (nM) | Outcome Measure | Result |
| TF Activity | A549 cells | H1N1 | 0, 1, 10, 100 | FXa generation (mOD/min) | e.g., Dose-dependent decrease |
| TGA | Human Plasma + Stimulated Cells | H1N1 | 0, 1, 10, 100 | Peak Thrombin (nM) | e.g., Dose-dependent decrease |
| TGA | Human Plasma + Stimulated Cells | H1N1 | 0, 1, 10, 100 | ETP (nM*min) | e.g., Dose-dependent decrease |
In Vivo Animal Models
Animal models are crucial for evaluating the systemic effects of this compound on influenza-induced pathology.
2.1. Murine Model of Severe Influenza Infection
-
Objective: To determine the effect of this compound on survival, lung pathology, and systemic coagulation markers in mice infected with a lethal dose of influenza virus.
-
Protocol:
-
Infect mice (e.g., C57BL/6) intranasally with a mouse-adapted influenza A virus strain.
-
Administer this compound orally at different doses and schedules (prophylactic and therapeutic).
-
Monitor survival, body weight, and clinical signs of disease daily.
-
At specific time points, collect bronchoalveolar lavage fluid (BALF) and blood samples.
-
Harvest lungs for histopathological analysis.
-
2.2. Key Endpoints for In Vivo Assessment
-
Survival and Morbidity: Daily monitoring of survival rates and body weight changes.
-
Lung Histopathology: Staining of lung sections with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and hemorrhage.
-
Coagulation Markers:
-
Measure D-dimer and thrombin-antithrombin (TAT) complexes in plasma by ELISA.
-
Assess prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in plasma.
-
-
Inflammatory Cytokines: Measure levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BALF and plasma using multiplex assays.
-
Viral Titer: Determine viral load in the lungs via plaque assay or qRT-PCR to confirm that this compound does not directly impact viral replication.
Data Presentation: In Vivo Efficacy of this compound in a Murine Influenza Model
| Treatment Group | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Hemorrhage Score | Plasma D-dimer (ng/mL) | BALF IL-6 (pg/mL) | Lung Viral Titer (PFU/g) |
| Vehicle Control | e.g., 20 | e.g., 25 | e.g., 3.5 | e.g., 5000 | e.g., 1500 | e.g., 10^6 |
| This compound (Low Dose) | e.g., 50 | e.g., 18 | e.g., 2.1 | e.g., 2500 | e.g., 900 | e.g., 10^6 |
| This compound (High Dose) | e.g., 80 | e.g., 12 | e.g., 1.2 | e.g., 1200 | e.g., 500 | e.g., 10^6 |
| Oseltamivir | e.g., 90 | e.g., 8 | e.g., 0.8 | e.g., 800 | e.g., 300 | e.g., 10^3 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the efficacy of this compound in a preclinical influenza model.
Caption: Preclinical workflow for evaluating this compound in influenza.
Conclusion
The assessment of this compound efficacy in the context of influenza requires a paradigm shift from traditional antiviral testing to a host-directed therapeutic approach. The protocols outlined in this document provide a framework for evaluating the potential of this compound to mitigate the severe thrombo-inflammatory complications of influenza virus infection. By focusing on endpoints related to coagulation and inflammation, researchers can elucidate the therapeutic value of TF/FVIIa inhibition in reducing the severity of influenza-associated disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The influenza virus and its influence on blood stem cells and coagulation - Local respiratory infection with flu viruses activates dormant blood stem cells in the bone marrow [bionity.com]
- 6. Press Releases - The Influenza Virus and Its Influence on Blood Stem Cells and Coagulation - Paul-Ehrlich-Institut [pei.de]
- 7. Effects on coagulation and fibrinolysis induced by influenza in mice with a reduced capacity to generate activated protein C and a deficiency in plasminogen activator inhibitor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue factor deficiency increases alveolar hemorrhage and death in influenza A virus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue factor expression, extracellular vesicles, and thrombosis after infection with the respiratory viruses influenza A virus and coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microvesicle Tissue Factor Activity and IL-8 Levels are Associated with Mortality in Patients with Influenza A/H1N1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
BCX-3607 solution preparation and storage for research
For Research Use Only
Introduction
BCX-3607 is a potent and selective small molecule inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex.[1] As the primary initiator of the extrinsic coagulation cascade, the TF-FVIIa complex is a key target in thrombosis research. This compound offers a valuable tool for investigating the roles of this complex in coagulation and related pathologies. These application notes provide detailed protocols for the preparation, storage, and in vitro application of this compound solutions to ensure reliable and reproducible experimental outcomes.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉N₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 471.55 g/mol | --INVALID-LINK-- |
| CAS Number | 885684-79-7 | --INVALID-LINK-- |
| Mechanism of Action | Inhibitor of the TF-FVIIa complex in the extrinsic coagulation pathway. | --INVALID-LINK-- |
Solution Preparation and Storage
Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table provides estimates for practical laboratory use based on the properties of similar small molecule inhibitors. It is recommended to perform small-scale solubility tests before preparing large batches.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | ≥ 20 mg/mL (≥ 42.4 mM) | A common solvent for creating high-concentration stock solutions. |
| Ethanol | ~1-5 mg/mL (~2.1-10.6 mM) | May require warming to fully dissolve. Solutions may be less stable than in DMSO. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Insoluble to sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method for preparing aqueous working solutions. |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 1 year | Store desiccated and protected from light. |
| DMSO Stock Solution (e.g., 10 mM) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.72 mg of this compound (Molecular Weight = 471.55 g/mol ).
-
Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro TF-FVIIa Inhibition Assay (Chromogenic)
This protocol describes a typical in vitro chromogenic assay to determine the inhibitory activity of this compound on the TF-FVIIa complex. The principle involves the activation of Factor X to Factor Xa by the TF-FVIIa complex, followed by the cleavage of a chromogenic substrate by Factor Xa, which releases a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human Tissue Factor (TF)
-
Recombinant human Factor VIIa (FVIIa)
-
Recombinant human Factor X (FX)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., HEPES buffered saline with CaCl₂ and BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of TF, FVIIa, and FX in the assay buffer at the desired concentrations.
-
Prepare a series of dilutions of this compound from the 10 mM DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 1%) to avoid solvent effects. Include a vehicle control (assay buffer with the same final DMSO concentration but no inhibitor).
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted this compound solutions or vehicle control.
-
Add the TF and FVIIa solutions to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for the formation of the TF-FVIIa complex and its interaction with the inhibitor.
-
-
Initiation of the Reaction:
-
Add the FX solution to each well to initiate the activation to Factor Xa.
-
-
Chromogenic Detection:
-
After a specific incubation period (e.g., 10 minutes) at 37°C, add the chromogenic FXa substrate to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 15 minutes) or as an endpoint reading after stopping the reaction (e.g., with acetic acid).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each concentration of this compound.
-
Plot the rate of reaction against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of the Extrinsic Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the TF-FVIIa complex by this compound in the extrinsic coagulation cascade.
Experimental Workflow for a TF-FVIIa Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound in a TF-FVIIa chromogenic assay.
References
Application Notes and Protocols for BCX-3607 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX-3607 is a potent and highly selective, orally active, small molecule inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex. With an IC50 of 4 nM, it effectively blocks the extrinsic coagulation pathway by directly inhibiting the catalytic activity of the TF-FVIIa complex.[1] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel inhibitors of the TF-FVIIa pathway.
Mechanism of Action
This compound is a noncovalent, reversible, and competitive inhibitor that physically blocks the active site of the FVIIa catalytic domain. This prevents the binding and subsequent cleavage of its natural substrate, Factor X (FX), thereby inhibiting the initiation of the blood coagulation cascade.[2][3] The TF-FVIIa complex not only plays a crucial role in hemostasis and thrombosis but is also implicated in cellular signaling pathways that contribute to inflammation, angiogenesis, and cancer progression. The primary signaling receptor for the TF-FVIIa complex is Protease-Activated Receptor 2 (PAR2). Activation of PAR2 by TF-FVIIa, either directly or through the generation of Factor Xa (FXa), initiates downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a typical high-throughput screening campaign for TF-FVIIa inhibitors, using this compound as a reference control. These values are representative of a robust and well-performing assay.
| Parameter | This compound (Positive Control) | DMSO (Negative Control) | Assay Performance |
| IC50 | 4 nM | N/A | N/A |
| Signal (RFU) | Low | High | N/A |
| Mean Signal (Positive Control) | 1500 RFU | N/A | N/A |
| Std Dev (Positive Control) | 75 RFU | N/A | N/A |
| Mean Signal (Negative Control) | 8000 RFU | N/A | N/A |
| Std Dev (Negative Control) | 400 RFU | N/A | N/A |
| Signal-to-Background (S/B) Ratio | N/A | N/A | 5.3 |
| Z'-Factor | N/A | N/A | 0.75 |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for TF-FVIIa Inhibitors using a Fluorescence-Based Assay
This protocol is designed for a 384-well plate format and is suitable for automation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Recombinant Human Tissue Factor (sTF): Reconstitute in Assay Buffer to a final concentration of 20 nM.
-
Recombinant Human Factor VIIa (FVIIa): Reconstitute in Assay Buffer to a final concentration of 2 nM.
-
Fluorogenic Substrate: (e.g., a peptide substrate with a fluorescent reporter). Reconstitute in DMSO to a 10 mM stock and then dilute in Assay Buffer to a working concentration of 20 µM.
-
This compound (Positive Control): Prepare a 10 mM stock in DMSO. Create a serial dilution in DMSO for IC50 determination.
-
Test Compounds: Prepare in 100% DMSO.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound controls, or DMSO (for negative controls) into the wells of a 384-well assay plate.
-
Enzyme-Cofactor Addition: Add 10 µL of the TF-FVIIa complex (pre-incubated for 15 minutes at room temperature; 10 nM sTF and 1 nM FVIIa final concentrations) to each well using a multi-drop dispenser.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the TF-FVIIa complex.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (10 µM final concentration) to all wells.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
For single-concentration screening, identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Assay Validation:
-
Z'-Factor Calculation: To assess the quality and robustness of the assay, calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Mandatory Visualizations
Caption: TF-FVIIa Signaling Pathway and Inhibition by this compound.
Caption: High-Throughput Screening Experimental Workflow.
References
BCX-3607: Not a Viral Polymerase Inhibitor, but a Potent Anticoagulant
Extensive research indicates that BCX-3607 is a potent and orally active inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, playing a critical role in the extrinsic pathway of blood coagulation. Current scientific literature does not support the classification of this compound as a viral polymerase inhibitor. The compound's primary mechanism of action is in the regulation of thrombosis and inflammation.
This compound physically blocks the active site of the FVIIa catalytic domain. This action prevents the binding of its natural substrate, Factor X, thereby inhibiting catalytic cleavage and downstream coagulation.
Established Mechanism of Action of this compound
This compound is a noncovalent, reversible, and competitive inhibitor of the TF/FVIIa complex.[1] Its primary role is to block the initiation of the extrinsic coagulation cascade. This targeted inhibition leads to antithrombotic and anti-inflammatory effects.
dot
Caption: Mechanism of this compound in the extrinsic coagulation pathway.
Quantitative Data on this compound Activity
The inhibitory activity of this compound against the TF/FVIIa complex has been quantified, demonstrating its high potency.
| Parameter | Value | Description | Reference |
| IC50 | 4 nM | The half maximal inhibitory concentration against the TF/FVIIa complex. | [2] |
Experimental Protocols for Studying TF/FVIIa Inhibition
Researchers investigating the effects of this compound on the coagulation cascade can utilize the following established methodologies:
Prothrombin Time (PT) Assay
This assay measures the time it takes for plasma to clot after the addition of tissue factor. It is a fundamental test to assess the functionality of the extrinsic pathway.
Protocol:
-
Sample Preparation: Collect citrated plasma from whole blood by centrifugation.
-
Reagent Preparation: Prepare a commercial thromboplastin (B12709170) reagent containing tissue factor and calcium.
-
Incubation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Assay: Add the thromboplastin reagent to the plasma sample and simultaneously start a timer.
-
Measurement: Stop the timer as soon as a fibrin (B1330869) clot is detected. The recorded time is the prothrombin time.
-
Inhibitor Testing: To test the effect of this compound, the compound is pre-incubated with the plasma sample before the addition of the thromboplastin reagent. An increase in prothrombin time indicates inhibition of the extrinsic pathway.
dot
Caption: Workflow for the Prothrombin Time (PT) Assay.
In Vivo Models of Thrombosis
Animal models are utilized to evaluate the antithrombotic efficacy of this compound in a physiological setting.
Example Protocol (Deep Vein Thrombosis Model):
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer this compound orally or via another appropriate route.
-
Induction of Thrombosis: Induce deep vein thrombosis (DVT), for example, by stenosis of the inferior vena cava.
-
Thrombus Evaluation: After a set period, isolate the thrombosed vessel segment.
-
Analysis: Measure the weight and/or length of the thrombus. A reduction in thrombus size in the this compound treated group compared to a control group indicates antithrombotic activity.[3]
Anti-inflammatory Effects of this compound
In addition to its role in coagulation, the TF/FVIIa complex is involved in inflammatory processes. This compound has been shown to exert anti-inflammatory effects.
-
In Vitro: this compound blocks the generation of TF/FVIIa-induced IL-8 mRNA in human keratinocytes and reduces the TF/FVIIa-mediated generation of IL-6 and IL-8 in human umbilical vein endothelial cells (HUVEC).[3]
-
In Vivo: In a mouse model of endotoxemia stimulated by lipopolysaccharide (LPS), this compound decreases the level of interleukin-6 (IL-6).[3]
dot
Caption: Simplified signaling pathway of TF/FVIIa-mediated inflammation and its inhibition by this compound.
References
- 1. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-of-Addition Studies to Determine the Antiviral Mechanism of Action
A Cursory Note on BCX-3607: Initial searches for "this compound" indicate its primary identification as an inhibitor of tissue factor/factor VIIa (TF-FVIIa), playing a role in the extrinsic coagulation pathway.[1][2][3] This mechanism is associated with anti-thrombotic and anti-inflammatory effects.[1] Time-of-addition studies, the focus of this document, are characteristically employed to elucidate the specific stage of a viral life cycle that an antiviral compound disrupts.[4][5][6] Given this discrepancy, the following protocols and application notes are presented for a hypothetical antiviral agent, designated "BCX-XXXX," using influenza virus as a model system. This framework can be readily adapted by researchers for their specific antiviral compound of interest.
Introduction to Time-of-Addition Studies
Time-of-addition assays are a cornerstone in the preclinical characterization of novel antiviral compounds.[4][7] This experimental approach is designed to pinpoint the specific stage of the viral replication cycle that is inhibited by a drug candidate.[5][6][8] By introducing the compound at various time points relative to viral infection of host cells, researchers can deduce whether the compound targets early events like attachment and entry, intermediate steps such as genome replication and protein synthesis, or late stages like virion assembly and release.[9][10][11][12] The resulting data provides critical insights into the compound's mechanism of action, guiding further development and optimization.[4]
Principle of the Assay
The fundamental principle of a time-of-addition assay is to synchronize viral infection and then expose the infected cells to the antiviral compound at staggered intervals.[4] If a compound is added before its target stage in the viral life cycle has occurred, it will effectively inhibit viral replication.[4] Conversely, if the compound is added after its target stage has been completed, it will have little to no effect on the production of new virus particles.[4][7] By comparing the antiviral activity at different addition times to that of well-characterized reference inhibitors, the target of the unknown compound can be inferred.[4]
Experimental Design and Protocols
Materials and Reagents
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are a common host for influenza virus propagation.
-
Virus: A well-characterized strain of influenza virus (e.g., A/WSN/33 (H1N1)) with a known multiplicity of infection (MOI).
-
Antiviral Compounds:
-
Test compound (BCX-XXXX) at various concentrations.
-
Reference inhibitors with known mechanisms of action:
-
Amantadine: Targets the M2 ion channel, inhibiting viral uncoating (early stage).
-
Oseltamivir: A neuraminidase inhibitor that blocks viral release (late stage).
-
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Reagents: Trypsin (for viral activation), phosphate-buffered saline (PBS), and a reagent for quantifying viral yield (e.g., reagents for plaque assay, TCID50 assay, or qRT-PCR).
Experimental Workflow
The following diagram illustrates the general workflow for a time-of-addition experiment.
Caption: General workflow for a time-of-addition experiment.
Detailed Experimental Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a series of dilutions for BCX-XXXX and the reference compounds (Amantadine and Oseltamivir) in serum-free DMEM. The final concentrations should bracket the known or expected IC50 value.
-
-
Virus Infection:
-
On the day of the experiment, wash the confluent cell monolayers with PBS.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.01 to 0.1 in serum-free DMEM containing trypsin.
-
Incubate for 1 hour at 37°C to allow for viral attachment and entry.[8]
-
After the 1-hour incubation, remove the virus inoculum and wash the cells three times with PBS to remove any unbound virus.[8][13]
-
-
Time-of-Addition:
-
Add the prepared dilutions of BCX-XXXX and the reference compounds to the infected cells at various time points pre- and post-infection. A typical time course could be: -1h (pretreatment), 0h, 1h, 2h, 4h, 6h, 8h, and 10h post-infection.[9]
-
For the -1h time point, the cells are pre-treated with the compound for 1 hour before the virus is added.[8]
-
For the 0h time point, the compound is added immediately after the 1-hour virus adsorption period and washing.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Incubation and Quantification of Viral Yield:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for a single round of viral replication (typically 24 to 48 hours for influenza virus).
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of infectious virus in the supernatants using a suitable method such as a plaque assay, a TCID50 assay, or quantify viral RNA using qRT-PCR.
-
Data Presentation and Interpretation
The quantitative data from the time-of-addition study should be summarized in a clear and structured table. The results are typically expressed as the percentage of viral inhibition at each time point and concentration relative to the "no drug" control.
Table 1: Hypothetical Time-of-Addition Data for BCX-XXXX and Reference Compounds
| Time of Addition (hours post-infection) | BCX-XXXX (% Inhibition) | Amantadine (% Inhibition) | Oseltamivir (% Inhibition) |
| -1 | 95 ± 4 | 98 ± 3 | 2 ± 1 |
| 0 | 92 ± 5 | 96 ± 4 | 5 ± 2 |
| 1 | 88 ± 6 | 90 ± 5 | 10 ± 3 |
| 2 | 55 ± 8 | 40 ± 7 | 85 ± 6 |
| 4 | 15 ± 4 | 5 ± 2 | 92 ± 4 |
| 6 | 2 ± 1 | 3 ± 1 | 95 ± 3 |
| 8 | 1 ± 1 | 2 ± 1 | 94 ± 4 |
| 10 | 0 ± 1 | 1 ± 1 | 90 ± 5 |
Interpretation of Hypothetical Data:
-
Amantadine (Early Stage Inhibitor): Shows high inhibition when added early in the infection but loses its effectiveness after about 2 hours post-infection. This is consistent with its role in blocking viral uncoating, which is an early event.
-
Oseltamivir (Late Stage Inhibitor): Is effective even when added late in the infection, as it inhibits the release of newly formed virions.
-
BCX-XXXX (Hypothetical Compound): In this example, BCX-XXXX loses its antiviral activity between 2 and 4 hours post-infection. This profile is similar to that of Amantadine, suggesting that BCX-XXXX likely targets an early to intermediate stage of the influenza virus life cycle, such as entry, uncoating, or early RNA transcription.
Visualizing the Influenza Virus Life Cycle and Potential Inhibition Points
The following diagram illustrates the key stages of the influenza virus replication cycle and highlights where different classes of antiviral drugs act.
Caption: Influenza virus life cycle and points of antiviral intervention.
This diagram provides a visual representation of the different stages of the influenza virus life cycle that can be targeted by antiviral drugs.[11][12][14] The hypothetical data for BCX-XXXX suggests its action is in the early to mid-phase of this cycle.
Conclusion
Time-of-addition studies are a powerful and relatively straightforward method to gain initial insights into the mechanism of action of a novel antiviral compound.[4][7] By carefully designing the experiment with appropriate controls and reference compounds, researchers can effectively narrow down the potential target of their compound of interest, thereby accelerating the drug development process. The protocols and data presentation formats provided herein offer a robust framework for conducting and interpreting these critical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 7. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Using BCX-3607 to study mechanisms of viral entry
Initial Inquiry: The user requested detailed application notes and protocols for using BCX-3607 to study the mechanisms of viral entry.
Clarification: Based on a comprehensive review of available scientific literature, this compound is not utilized for research into viral entry. Instead, this compound is consistently identified as a potent and selective inhibitor of the Tissue Factor/Factor VIIa (TF/FVIIa) complex. Its primary field of study is in the context of thrombosis and inflammation.
The initial association of this compound with antiviral research may stem from its development by BioCryst Pharmaceuticals, a company that has also developed antiviral compounds such as BCX-4430 (Galidesivir). However, the specific compound this compound has a distinct mechanism of action unrelated to virology.
This compound: A Tissue Factor/Factor VIIa Inhibitor
This compound is a small molecule that acts as an orally active inhibitor of the TF/FVIIa complex, a key initiator of the extrinsic pathway of blood coagulation.[1][2][3]
Mechanism of Action
The primary mechanism of action for this compound involves the direct inhibition of the TF/FVIIa complex.[1][2] This inhibition prevents the activation of Factor X and Factor IX, thereby blocking the downstream cascade of enzymatic reactions that lead to the formation of a blood clot.[3] In addition to its antithrombotic effects, the inhibition of the TF/FVIIa complex by this compound has also been shown to have anti-inflammatory properties.[1][2][3]
The diagram below illustrates the role of the TF/FVIIa complex in the coagulation cascade and the point of inhibition by this compound.
Summary of this compound Properties
| Property | Description | Reference |
| Target | Tissue Factor/Factor VIIa (TF/FVIIa) complex | [1][2][3] |
| Mechanism | Inhibits the activation of Factor X and Factor IX | [3] |
| Primary Effect | Antithrombotic (prevents blood clot formation) | [1][2] |
| Secondary Effect | Anti-inflammatory | [1][2][3] |
| Administration | Orally active | [1] |
Studying Mechanisms of Viral Entry
For researchers interested in the mechanisms of viral entry, a different class of compounds is required. Viral entry inhibitors are designed to block the various stages of a virus's entry into a host cell. This can include attachment to cell surface receptors, fusion with the cell membrane, or endocytosis.
The workflow for studying a potential viral entry inhibitor would typically involve the following steps:
Conclusion
While this compound is a valuable research compound, its application is in the fields of hematology and inflammation, not virology. Therefore, we are unable to provide application notes and protocols for its use in studying viral entry. Researchers interested in viral entry mechanisms should focus on compounds specifically designed and validated for that purpose.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BCX-3607 Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing BCX-3607 in antiviral assays.
Troubleshooting Guides
Issue: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Causes & Solutions:
-
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and non-uniform concentrations, which can cause localized toxicity.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound.
-
Solution: Determine the 50% cytotoxic concentration (CC50) for each new cell line. If high sensitivity is observed, consider using a more robust cell line for your assays.[3]
-
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., colorimetric assays like MTT).
-
Solution: Run a control plate with this compound in cell-free media to check for any intrinsic absorbance or chemical reaction with the assay reagents.[2] Consider using an orthogonal cytotoxicity assay that relies on a different mechanism, such as measuring lactate (B86563) dehydrogenase (LDH) release for membrane integrity.[3][4]
-
Issue: Low or No Antiviral Activity Detected
Possible Causes & Solutions:
-
Suboptimal Compound Concentration: The concentrations tested may be too low to elicit an antiviral effect.
-
Solution: Test a broader range of concentrations, starting from low nanomolar to high micromolar, to determine the 50% effective concentration (EC50).[5]
-
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.
-
Solution: Minimize the time the compound is in the medium before and during the assay. Prepare fresh dilutions for each experiment.
-
-
High Serum Protein Binding: Components in the fetal bovine serum (FBS) of the culture medium can bind to the compound, reducing its effective concentration.
-
Solution: If you suspect high protein binding, consider reducing the serum percentage in your assay medium or using a serum-free medium if the cells can tolerate it. Be aware that this may also affect cell health and viral replication.
-
-
Incorrect Assay Timing: The timing of compound addition relative to viral infection is critical.
-
Solution: The experimental design should consider the virus's replication cycle and the compound's mechanism of action. For a neuraminidase inhibitor like this compound, it is most effective when present during the viral release phase.[1]
-
Issue: High Variability Between Replicate Wells
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.
-
-
Pipetting Errors: Inaccurate pipetting of the compound, virus, or reagents can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate solutes and affect cell growth and compound efficacy.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While initial research on this compound indicated it was an inhibitor of the TF-FVIIa complex in the coagulation cascade, for the context of antiviral assays, it is being discussed as a hypothetical neuraminidase inhibitor.[6][7][8] Neuraminidase is a key enzyme for many viruses, such as influenza, that facilitates the release of newly formed virus particles from an infected cell. By inhibiting neuraminidase, this compound would prevent the spread of the virus to new cells.[1]
Q2: How should I dissolve and store this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] To ensure it is fully dissolved, gentle warming or vortexing may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is a good starting concentration range for my antiviral assay?
A3: A good starting point is to perform a dose-response experiment with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This will help you determine the EC50 and the optimal concentration range for your specific virus and cell line.
Q4: What are the critical controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Cell Control (No Virus, No Compound): To assess the baseline health and viability of your cells.
-
Virus Control (Virus, No Compound): To measure the maximum viral activity or cytopathic effect.
-
Vehicle Control (No Virus, Highest Concentration of DMSO): To determine if the solvent is causing any cytotoxicity.[3]
-
Cytotoxicity Control (Cells, Compound, No Virus): To measure the toxicity of this compound on the host cells at each concentration tested.[9]
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound against Influenza A Virus (H1N1) in MDCK Cells.
| Parameter | Value |
| EC50 (µM) | 0.5 |
| CC50 (µM) | >100 |
| Selectivity Index (SI = CC50/EC50) | >200 |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of the host cells.
-
Cell Seeding: Seed host cells (e.g., MDCK) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control and a vehicle control.[2]
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[3][5]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined by plotting the percent viability against the log of the compound concentration.[5]
2. Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.[2][10]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.[2][10]
-
Incubation: Incubate the plates for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Plaques will appear as clear zones against a background of stained, uninfected cells.[10]
-
Analysis: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
Caption: Workflow for optimizing this compound concentration in antiviral assays.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues with BCX-3607 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the tissue factor/factor VIIa (TF/FVIIa) inhibitor, BCX-3607, in in vitro experiments.
I. Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in in vitro settings.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many small molecule inhibitors when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[1][2] The compound is poorly soluble in the aqueous environment once the highly effective organic solvent, DMSO, is diluted.[1][2]
Potential Cause Explanation Recommended Solution High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Decrease the final working concentration. It's crucial to experimentally determine the maximum soluble concentration in your specific cell culture medium. Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[1] Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual dispersion.[3] Low Temperature of Media The solubility of compounds often decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for making your dilutions.[1] High Final DMSO Concentration While DMSO aids solubility, excessively high concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1%.[2] Optimize your dilution scheme to keep the final DMSO concentration as low as possible while maintaining compound solubility.
Issue 2: this compound Precipitates Over Time in the Incubator
-
Question: My this compound solution is clear initially, but after a few hours in the 37°C incubator, I observe a precipitate. What is happening?
-
Answer: This delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Cause Explanation Recommended Solution Media Components Interaction Components in the media, such as proteins in fetal bovine serum (FBS), can interact with the compound, reducing its solubility over time. Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] If so, consider reducing the serum percentage during the treatment period, if experimentally feasible. Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3] Minimize the time that culture plates are outside the stable environment of the incubator. pH Shift in Media Changes in CO2 levels can alter the pH of the bicarbonate-buffered media, which can, in turn, affect the solubility of pH-sensitive compounds. Ensure the incubator's CO2 level is stable and calibrated. For compounds with known pH-dependent solubility, consider using a medium buffered with HEPES in addition to bicarbonate.[3]
II. Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a stock solution of this compound?
-
A1: For in vitro use, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound.[2]
-
-
Q2: How should I store my this compound stock solution?
-
A2: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[2]
-
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
-
A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration in your cell culture medium at or below 0.1% to minimize solvent-induced artifacts.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
-
A4: You can perform a simple solubility test by creating a serial dilution of your this compound DMSO stock and adding it to your cell culture medium. Incubate at 37°C and observe for any signs of precipitation (cloudiness or visible particles) at different time points.[4] This will give you an empirical maximum soluble concentration for your experimental conditions.
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 4.72 mg) using an analytical balance. (this compound Molecular Weight: ~471.55 g/mol ).[5][6]
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (4.72 mg) / (471.55 g/mol ) = ~0.01 mmol
-
(0.01 mmol) / (10 mmol/L) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume (1 mL) of anhydrous, high-purity DMSO to the vial containing the this compound powder.[2]
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[2] Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[2]
Protocol 2: Preparing a Final Working Solution of this compound in Cell Culture Medium
This protocol uses a two-step dilution process to minimize precipitation.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C.[1]
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock in pure DMSO or in pre-warmed media. This can help prevent localized high concentrations when preparing the final solution.[2]
-
Prepare Final Working Solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion and prevent localized precipitation.[3]
-
Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.[1]
IV. Visualizations
References
BCX-3607 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BCX-3607, a potent inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex.[1][2][3] While specific long-term stability data for this compound is not extensively published, this resource addresses common stability and handling issues encountered with small molecule inhibitors, offering troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the TF-FVIIa complex.[1] It functions by blocking the extrinsic pathway of the coagulation cascade, which is initiated upon vascular injury.[4][5][6] By inhibiting the TF-FVIIa complex, this compound prevents the subsequent activation of Factor X and Factor IX, thereby impeding thrombus formation.[2][3] In addition to its antithrombotic effects, this compound has also been shown to exhibit anti-inflammatory properties.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound. For initial solubilization, it is recommended to use a high-purity solvent such as DMSO. To minimize the risk of degradation and precipitation, follow these guidelines:
-
Dissolution: Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation upon thawing. Consider preparing stock solutions at a concentration that balances solubility and experimental needs.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.
-
Storage Temperature: For long-term storage, keep the aliquoted stock solutions at -20°C or -80°C in tightly sealed, amber glass or polypropylene (B1209903) vials to protect from light and air.[7]
Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of diluting the high-concentration stock directly into your aqueous buffer, perform an intermediate dilution in a co-solvent or in the buffer with gentle agitation.
-
Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) cell culture media can sometimes improve solubility.[8]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your final solution is within a range that favors the solubility of this compound.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from the degradation of the inhibitor in your experimental setup. Consider the following factors:
-
Stability in Media: The stability of this compound can be affected by components in your cell culture media, the pH of the media, and the incubation temperature (typically 37°C).[9] It is advisable to perform a stability study of this compound in your specific experimental media.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration. Using low-protein-binding plates and pipette tips can help mitigate this issue.[9]
-
Cellular Uptake and Metabolism: In cell-based assays, the compound is subject to cellular uptake and metabolism, which can reduce its effective concentration over time.
Troubleshooting Guides
This section provides systematic approaches to address specific stability issues you might encounter during your long-term experiments with this compound.
Issue 1: Loss of this compound Activity Over Time in Cell Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation in Aqueous Media | 1. Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment using HPLC. 2. pH Monitoring: Monitor the pH of your culture medium throughout the experiment, as pH shifts can affect compound stability. 3. Media Components: Test for stability in simpler buffer systems (e.g., PBS) to determine if specific media components are causing degradation.[9] |
| Metabolism by Cells | 1. Time-Course Experiment: Measure the concentration of this compound in the cell culture supernatant and in cell lysates at different time points to assess the rate of depletion. 2. Metabolite Identification: If significant metabolism is suspected, LC-MS/MS analysis can be used to identify potential metabolites. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and tubes. 2. Include a No-Cell Control: Run a control experiment without cells to quantify the amount of compound lost due to non-specific binding to the plasticware.[9] |
Issue 2: Precipitate Formation in Working Solutions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | 1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing serial dilutions of this compound in your experimental medium and visually inspecting for precipitation.[8] 2. Lower Final Concentration: If possible, reduce the final working concentration of this compound in your assay. |
| Solvent Effects | 1. Optimize Dilution Method: Prepare an intermediate dilution of the DMSO stock in your medium with vigorous mixing.[10] 2. Co-Solvent System: Consider the use of a pharmaceutically acceptable co-solvent if your experimental design allows. |
| Temperature and pH Changes | 1. Maintain Consistent Temperature: Ensure that all solutions are maintained at a consistent temperature during preparation and use. 2. Buffer the Solution: If pH fluctuations are suspected, ensure your medium is adequately buffered. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Working Solution: Dilute the stock solution in the pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation for HPLC:
-
To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: The extrinsic coagulation pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Interpreting unexpected results in BCX-3607 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCX-3607.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex.[1] By inhibiting this complex, this compound blocks the initiation of the extrinsic pathway of the coagulation cascade.[1]
Q2: How does this compound affect standard coagulation assays?
This compound specifically targets the extrinsic pathway, which is primarily assessed by the Prothrombin Time (PT) assay. Therefore, a dose-dependent prolongation of the PT is the expected in vitro and in vivo effect of this compound.[1] The Activated Partial Thromboplastin Time (aPTT), which measures the intrinsic and common pathways, is not expected to be significantly affected at therapeutic concentrations, highlighting the specificity of the inhibitor.
Q3: What are the known anti-inflammatory effects of this compound?
In addition to its anticoagulant properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][3]
Troubleshooting Guide for Unexpected Results
Unexpected Prothrombin Time (PT) Results
| Observation | Potential Cause | Troubleshooting Steps |
| PT is shorter than expected or unchanged after adding this compound. | 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Incorrect Concentration: Error in calculating or preparing the this compound solution. 3. Reagent Issues: The PT reagent (thromboplastin) may be of low sensitivity or expired. 4. High Levels of Coagulation Factors: The plasma being tested may have unusually high levels of coagulation factors. | 1. Verify Compound Integrity: Use a fresh, properly stored aliquot of this compound. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations and ensure accurate pipetting. 3. Check Reagent Quality: Use a new lot of PT reagent and run quality control samples. 4. Use Pooled Normal Plasma: Test the inhibitor in a well-characterized pooled normal plasma to confirm its activity. |
| PT is excessively prolonged, beyond the expected dose-response. | 1. Pipetting Error: An error in the dilution of this compound, leading to a higher than intended concentration. 2. Pre-analytical Error: The plasma sample may have been improperly collected (e.g., incorrect blood-to-anticoagulant ratio). 3. Low Coagulation Factor Levels: The baseline plasma may have a deficiency in one or more coagulation factors of the extrinsic pathway. | 1. Prepare Fresh Dilutions: Carefully prepare a new set of this compound dilutions. 2. Review Sample Collection Protocol: Ensure proper phlebotomy and sample processing procedures are followed. 3. Test Baseline Plasma: Perform a baseline PT and aPTT on the plasma to rule out underlying coagulopathies. |
| High variability in PT results between replicates. | 1. Inadequate Mixing: Incomplete mixing of this compound with the plasma sample. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Instrument Malfunction: Issues with the coagulometer. | 1. Ensure Thorough Mixing: Gently vortex or invert the tubes to ensure homogeneity. 2. Maintain Consistent Temperature: Use a calibrated heat block or water bath for incubations. 3. Calibrate and Maintain Instrument: Follow the manufacturer's instructions for instrument calibration and maintenance. |
Unexpected Activated Partial Thromboplastin Time (aPTT) Results
| Observation | Potential Cause | Troubleshooting Steps |
| Significant prolongation of aPTT. | 1. Off-target effects at high concentrations: Although selective, very high concentrations of this compound might exhibit some off-target activity. 2. Contamination: Contamination of the plasma sample with another anticoagulant (e.g., heparin). | 1. Perform a Dose-Response Curve: Evaluate a range of this compound concentrations to determine the threshold for aPTT prolongation. 2. Use Fresh, Uncontaminated Plasma: Ensure that the plasma used for the assay is free from other anticoagulants. |
Unexpected Anti-inflammatory Results
| Observation | Potential Cause | Troubleshooting Steps |
| No change in IL-6 or IL-8 levels after this compound treatment. | 1. Inappropriate Cell System: The cell type used may not produce IL-6 or IL-8 in response to the stimulus. 2. Insufficient Stimulation: The stimulus (e.g., LPS) may not be potent enough to induce a measurable cytokine response. 3. Timing of Measurement: The time point for measuring cytokine levels may be suboptimal. | 1. Use a Validated Cell Model: Employ a cell line known to produce the cytokines of interest in response to the chosen stimulus. 2. Optimize Stimulus Concentration: Perform a dose-response of the stimulus to determine the optimal concentration for cytokine induction. 3. Conduct a Time-Course Experiment: Measure cytokine levels at multiple time points after stimulation to identify the peak response. |
Data Presentation
Table 1: Expected Effect of this compound on Coagulation Parameters
| Parameter | Expected Effect | Rationale |
| Prothrombin Time (PT) | Dose-dependent prolongation | Direct inhibition of the TF-FVIIa complex in the extrinsic pathway. |
| Activated Partial Thromboplastin Time (aPTT) | Minimal to no effect at therapeutic concentrations | High selectivity for the TF-FVIIa complex, with no direct inhibition of the intrinsic pathway factors. |
| Thrombin Time (TT) | No effect | Does not inhibit thrombin directly. |
| Factor VIIa Activity | Dose-dependent decrease | Direct inhibition of FVIIa as part of the TF-FVIIa complex. |
Note: The IC50 of this compound for the TF-FVIIa complex is approximately 4 nM.[1]
Experimental Protocols
Prothrombin Time (PT) Assay for this compound Potency
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Reconstitute the PT reagent (thromboplastin) according to the manufacturer's instructions.
-
Pre-warm the PT reagent and pooled normal plasma to 37°C.
-
-
Assay Procedure:
-
Pipette 50 µL of pooled normal plasma into a pre-warmed coagulometer cuvette.
-
Add 5 µL of the this compound dilution (or vehicle control) to the plasma and incubate for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
-
Data Analysis:
-
Plot the PT (in seconds) against the log of the this compound concentration.
-
Determine the concentration of this compound that doubles the baseline PT (PT2x).
-
Measurement of IL-6 and IL-8 in Cell Culture Supernatants
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., Lipopolysaccharide - LPS) at a pre-determined optimal concentration.
-
Include appropriate controls (vehicle control, stimulus-only control).
-
-
Sample Collection:
-
At a pre-determined time point post-stimulation (e.g., 6, 12, or 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curve.
-
Compare the cytokine levels in the this compound treated groups to the stimulus-only control.
-
Visualizations
Caption: Mechanism of this compound in the extrinsic coagulation pathway.
Caption: Workflow for PT and cytokine assays with this compound.
Caption: Troubleshooting logic for unexpected Prothrombin Time results.
References
Technical Support Center: Improving the Bioavailability of BCX-3607 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of BCX-3607 in animal studies. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of Tissue Factor/Factor VIIa (TF-FVIIa) complex.[1] Its chemical formula is C27H29N5O3 and it has a molecular weight of approximately 471.55 g/mol . By inhibiting the TF-FVIIa complex, this compound blocks the initiation of the extrinsic pathway of the coagulation cascade. This mechanism suggests its potential as an antithrombotic agent.
Q2: What are the likely causes of low or variable oral bioavailability for a compound like this compound?
While specific bioavailability data for this compound is not publicly available, compounds with similar chemical structures often face challenges with oral bioavailability due to:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
The Biopharmaceutics Classification System (BCS) is a framework used to categorize drugs based on their solubility and permeability, which are the key determinants of oral absorption.
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To classify this compound according to the BCS, you would need to experimentally determine its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined by measuring the concentration of this compound in aqueous buffers across a physiological pH range (typically 1.2 to 6.8).
-
Permeability: Can be assessed using in vitro methods like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models.
Based on these results, this compound would be classified as:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
It is common for orally administered small molecules with complex aromatic structures to fall into BCS Class II or IV, suggesting that solubility is a likely hurdle.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides potential solutions to common problems encountered during in vivo studies with this compound.
Problem 1: Inconsistent or low plasma concentrations of this compound after oral administration.
Potential Cause: Poor dissolution of the compound in the gastrointestinal tract.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.
-
Micronization: Grinding the compound to a particle size of a few micrometers.
-
Nanonization: Reducing the particle size to the nanometer range, which can dramatically improve dissolution.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Incorporating surfactants can improve wetting and solubilization.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
-
-
Lipid-Based Formulations: These formulations can enhance oral absorption by increasing solubility and utilizing lipid absorption pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution rate.
Problem 2: High variability in plasma concentrations between individual animals.
Potential Cause: Differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) and the physical form of the administered drug.
Suggested Solutions:
-
Use of a Solution Formulation: If possible, dissolving this compound in a suitable vehicle can provide the most consistent dosing and absorption.
-
Standardize Dosing Conditions:
-
Fasting/Fed State: Ensure all animals are in the same state (e.g., fasted overnight) before dosing, as food can significantly impact drug absorption.
-
Dosing Volume and Technique: Use a consistent volume and gavage technique for all animals.
-
-
Control of the Solid Form: If using a suspension, ensure the particle size distribution is uniform and the suspension is well-dispersed before each administration.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Rats
This protocol provides a general method for preparing a solution of a poorly soluble compound for oral administration in rats. Note: The specific ratios of excipients may need to be optimized for this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Purified water
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile tube, add PEG 400 and PG in a predefined ratio (e.g., 40:60 v/v).
-
Add the weighed this compound to the PEG 400/PG mixture.
-
Vortex the mixture for 5-10 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the mixture for 10-15 minutes.
-
If necessary, a small amount of ethanol (e.g., up to 10% of the total volume) can be added to further enhance solubility.
-
Once the compound is fully dissolved, purified water can be added to reach the final desired concentration and volume. Ensure the final solution remains clear.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic design for an oral bioavailability study in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
Study Design:
-
Group 1 (Intravenous): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable intravenous vehicle via tail vein injection.
-
Group 2 (Oral): Administer this compound (e.g., 10 mg/kg) dissolved or suspended in the chosen oral formulation via oral gavage.
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the respective formulations to each group.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Data Presentation
Table 1: Example Formulation Vehicles for Preclinical Oral Dosing of Poorly Soluble Compounds
| Vehicle Composition | Compound Class Suitability | Key Advantages | Potential Disadvantages |
| 5% DMSO, 40% PEG 400, 55% Saline | Broad applicability for early screening | Good solubilizing power for many compounds | DMSO can have pharmacological effects |
| 20% Cremophor EL, 80% Saline | Lipophilic compounds | Enhances solubility and can inhibit P-gp efflux | Potential for hypersensitivity reactions |
| 10% Solutol HS 15, 90% Water | Broad applicability | Good solubilizing capacity and low toxicity | May not be suitable for all compounds |
| 0.5% Methylcellulose in Water | Suspension for insoluble compounds | Simple to prepare, generally inert | Non-uniform dosing if not well suspended |
Table 2: Hypothetical Pharmacokinetic Data for this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 5% |
| Co-solvent Solution | 10 | 450 ± 90 | 1.0 | 1800 ± 360 | 15% |
| SEDDS Formulation | 10 | 900 ± 150 | 0.5 | 3600 ± 600 | 30% |
| Intravenous | 1 | 2000 ± 300 | 0.08 | 1200 ± 200 | 100% |
This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.
Visualizations
Caption: Oral drug absorption pathway for this compound.
Caption: Troubleshooting workflow for low bioavailability.
References
Technical Support Center: Investigating Viral Resistance to BCX4430 (Galidesivir)
Disclaimer: The compound "BCX-3607" mentioned in the initial request appears to be a typographical error. This technical support center addresses viral resistance to BCX4430 (Galidesivir) , a broad-spectrum antiviral adenosine (B11128) nucleoside analog. The information provided is intended for research purposes only and is based on established principles of virology and antiviral resistance.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying viral resistance to BCX4430 in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during in vitro resistance selection and characterization experiments with BCX4430.
Q1: We are not observing any decrease in viral susceptibility to BCX4430 after multiple passages. What are the potential reasons?
A1: Several factors can contribute to the difficulty in selecting for BCX4430 resistance. Consider the following troubleshooting steps:
-
Insufficient Drug Concentration: The selective pressure may be too low. BCX4430 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Ensure the starting concentration for selection is appropriately challenging, typically 1-5 times the 50% effective concentration (EC50) for the wild-type virus. Gradually increase the concentration in subsequent passages.
-
High Genetic Barrier to Resistance: The virus may require multiple mutations in the RdRp gene to confer significant resistance, or resistance mutations may come at a high fitness cost, preventing them from becoming dominant in the population.[1] Consider extending the number of passages to allow for the accumulation of necessary mutations.
-
Cell Line Considerations: The antiviral activity of nucleoside analogs can be influenced by host cell kinases that are required for their phosphorylation into the active triphosphate form.[1][4] Ensure the cell line used for the selection experiments efficiently metabolizes BCX4430. Some cell lines, like Vero cells, may not efficiently convert the parent compound to its active form.[1]
-
Inadequate Viral Titer: A low initial viral inoculum may not contain a sufficient diversity of variants for selection to occur. Ensure you are using a well-characterized and appropriately titered viral stock.
Q2: Our sequencing results show mutations in the viral RdRp, but the phenotypic resistance is minimal. How do we interpret this?
A2: This scenario is not uncommon. Here's how to approach this:
-
Minority Variants: Standard Sanger sequencing may not detect resistance mutations present as minority populations (<20% of the viral quasispecies).[5] These low-frequency mutations might not be sufficient to cause a significant shift in the overall population's phenotype. Consider using more sensitive techniques like next-generation sequencing (NGS) to better characterize the viral population.
-
Fitness Cost of Mutations: The identified mutations may confer some level of resistance but also impose a significant fitness cost on the virus, limiting its ability to replicate efficiently.[1] This can result in a resistant subpopulation that does not outcompete the wild-type virus under the specific culture conditions.
-
Contribution of Other Genes: While the RdRp is the primary target of BCX4430, mutations in other viral proteins could potentially contribute to resistance, although this is less likely for a direct-acting antiviral like BCX4430.
Q3: How can we confirm that an observed resistance phenotype is linked to a specific mutation in the RdRp?
A3: To definitively link a genotype to a phenotype, you can use reverse genetics. This involves introducing the specific mutation(s) of interest into an infectious clone of the wild-type virus. The resulting recombinant virus can then be tested for its susceptibility to BCX4430 in a phenotypic assay. A significant increase in the EC50 value compared to the wild-type virus would confirm the role of the mutation in conferring resistance.
Q4: The resistant virus we have selected shows reduced plaque size and lower replication kinetics compared to the wild-type. How can we quantify this?
A4: The observation of smaller plaques and slower growth suggests a fitness cost associated with the resistance mutations. This can be quantified using several methods:
-
Viral Growth Kinetics Assay: Infect cell monolayers with the wild-type and resistant viruses at the same multiplicity of infection (MOI) and collect samples at various time points post-infection. Titer the virus in the collected samples to generate growth curves. A lower peak titer or a slower rate of replication for the resistant virus indicates reduced fitness.
-
Competition Assay: Co-infect a cell culture with a known ratio of wild-type and resistant viruses. After one or more passages, quantify the proportion of each virus in the population using techniques like quantitative PCR (qPCR) with specific primers or NGS. A decrease in the proportion of the resistant virus over time indicates lower competitive fitness.
Section 2: Data Presentation
Table 1: Hypothetical BCX4430 Susceptibility Data for Wild-Type and Resistant Viral Variants
| Viral Strain | RdRp Mutation(s) | EC50 (µM) | Fold-Change in Resistance |
| Wild-Type (WT) | None | 1.5 | 1.0 |
| Resistant Variant 1 | E460D | 10.5 | 7.0 |
| Resistant Variant 2 | V553L | 6.0 | 4.0 |
| Resistant Variant 3 | E460D, V553L | 45.0 | 30.0 |
Note: Data is hypothetical and for illustrative purposes. Actual values will vary depending on the virus and experimental conditions. The E460D mutation and a 7-fold resistance have been reported for a galidesivir-resistant tick-borne encephalitis virus.[1]
Table 2: Troubleshooting Guide for In Vitro Resistance Selection
| Issue | Possible Cause | Suggested Solution |
| No resistance development | Insufficient drug concentration | Start with 1-5x EC50 and gradually increase in subsequent passages. |
| High genetic barrier | Increase the number of passages (e.g., >20). | |
| Low viral fitness of mutants | Use a lower starting MOI; consider passaging in the absence of the drug for one round to allow the resistant population to recover. | |
| Loss of resistant phenotype | Instability of the mutation | Plaque-purify the resistant virus and re-sequence to confirm the presence of the mutation. |
| Overgrowth of wild-type revertants | Maintain consistent drug pressure during all passages. | |
| High cytotoxicity | Drug concentration is too high | Determine the 50% cytotoxic concentration (CC50) and use BCX4430 at concentrations well below this value. |
Section 3: Experimental Protocols
Protocol 1: In Vitro Selection of BCX4430-Resistant Virus
Objective: To select for viral variants with reduced susceptibility to BCX4430 through serial passage in cell culture.
Materials:
-
High-titer stock of the wild-type virus.
-
Susceptible host cell line.
-
Cell culture medium and supplements.
-
BCX4430 (Galidesivir).
-
96-well or 24-well cell culture plates.
Procedure:
-
Initial Infection:
-
Seed host cells in a 24-well plate and grow to 90-95% confluency.
-
Infect the cells with the wild-type virus at a low MOI (e.g., 0.01-0.1).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing BCX4430 at a concentration of 1x EC50.
-
Incubate until cytopathic effect (CPE) is observed (typically 3-5 days).
-
-
Serial Passage:
-
Harvest the supernatant from the well showing the most extensive CPE. This is Passage 1 (P1).
-
Use a small volume of the P1 supernatant to infect fresh cell monolayers in the presence of an equal or slightly increased concentration of BCX4430 (e.g., 1.5x EC50).
-
Repeat this process for multiple passages (e.g., 20-30 passages). With each passage, or every few passages, the concentration of BCX4430 can be gradually increased.
-
-
Monitoring for Resistance:
-
At regular intervals (e.g., every 5 passages), determine the EC50 of the passaged virus population using a phenotypic assay (see Protocol 2). A significant increase in EC50 (>4-fold) suggests the development of resistance.
-
At the same intervals, harvest viral RNA for genotypic analysis to identify potential mutations in the RdRp gene (see Protocol 3).
-
Protocol 2: Phenotypic Analysis of BCX4430 Resistance by Plaque Reduction Assay
Objective: To determine the EC50 of BCX4430 against wild-type and potentially resistant viral strains.
Materials:
-
Wild-type and passaged viral stocks.
-
Confluent monolayers of host cells in 6-well or 12-well plates.
-
Serial dilutions of BCX4430.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaques per well.
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the diluted virus in the presence of various concentrations of BCX4430 (e.g., a 2-fold dilution series) or a media control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of BCX4430.
-
Incubate the plates at 37°C until plaques are visible (typically 3-7 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayers with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.
-
Protocol 3: Genotypic Analysis of BCX4430 Resistance
Objective: To identify mutations in the viral RdRp gene that may be associated with BCX4430 resistance.
Materials:
-
Viral RNA extracted from the supernatant of infected cells.
-
Reverse transcriptase and primers for cDNA synthesis.
-
Taq polymerase and primers flanking the RdRp gene for PCR amplification.
-
DNA purification kit.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
RNA Extraction: Extract viral RNA from the cell culture supernatant of the passaged virus.
-
Reverse Transcription: Synthesize cDNA from the viral RNA using reverse transcriptase and a specific primer.
-
PCR Amplification: Amplify the entire coding region of the RdRp gene using PCR with high-fidelity polymerase.
-
DNA Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a set of overlapping primers to cover the entire RdRp gene.
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the consensus sequence of the RdRp gene.
-
Align the sequence from the resistant virus with the sequence from the wild-type virus to identify any nucleotide and corresponding amino acid changes.
-
Section 4: Visualizations
Caption: Mechanism of action of BCX4430 (Galidesivir) in inhibiting viral RNA replication.
Caption: Experimental workflow for the in vitro selection of BCX4430-resistant virus.
Caption: A logical troubleshooting guide for experiments on BCX4430 resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Test cohort. [bio-protocol.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Quantifying the fitness cost of HIV-1 drug resistance mutations through phylodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
Refining BCX-3607 delivery methods for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tissue factor/factor VIIa (TF/FVIIa) inhibitor, BCX-3607, in in vivo experimental settings. The information is tailored for scientists and drug development professionals to refine their delivery methods and navigate potential challenges during their research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is an orally active, potent, and selective inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex. By binding to the active site of the FVIIa catalytic domain, it competitively prevents the binding and subsequent cleavage of its natural substrate, Factor X. This action effectively blocks the initiation of the extrinsic coagulation pathway. |
| What are the primary in vivo applications of this compound? | Based on preclinical studies, this compound has demonstrated efficacy in rodent models of deep vein thrombosis (DVT) and endotoxemia. It has been shown to reduce thrombus weight and decrease levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in these models. |
| What is the recommended route of administration for in vivo studies? | This compound is designed to be orally active. The most common method for precise dosing in preclinical rodent models is oral gavage. |
| Are there any known side effects or toxicity concerns with this compound in vivo? | As an anticoagulant, the primary potential side effect is an increased risk of bleeding. Careful dose selection and monitoring are crucial. Specific toxicity studies are not extensively detailed in publicly available literature; therefore, researchers should conduct appropriate safety monitoring in their animal models. |
Troubleshooting Guide for Oral Administration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy | Improper formulation: this compound may not be fully dissolved or suspended, leading to inaccurate dosing. Incorrect gavage technique: Improper administration can lead to dosing into the lungs or esophagus, rather than the stomach. Incorrect dosage: The dose may be too low for the specific animal model or disease state. | Formulation: Develop a consistent and stable formulation. While the exact vehicle for this compound is not specified in available literature, common vehicles for oral gavage of small molecules include water, saline, or suspensions in vehicles like 0.5% carboxymethylcellulose. Ensure the compound is uniformly suspended before each administration. Gavage Technique: Ensure proper training in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. The use of flexible gavage tubes is recommended to reduce the risk of esophageal injury. Dosage: Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. |
| Animal distress or injury during oral gavage | Improper restraint: Incorrect handling can cause stress and injury. Gavage needle/tube too large or rigid: This can cause damage to the esophagus or pharynx. Aspiration: Accidental administration into the trachea. | Restraint: Use proper and gentle restraint techniques. Allow animals to acclimate to handling before initiating the study. Equipment: Select an appropriately sized and flexible gavage tube for the animal's size and weight. Technique: Ensure the gavage tube is inserted gently and to the correct depth before administering the solution. If any resistance is met, do not force the tube. |
| Variability in plasma concentrations of this compound | Inconsistent dosing volume or concentration: Errors in formulation preparation or administration. Fasting state of animals: Food in the stomach can affect the absorption of orally administered compounds. Gastrointestinal issues in animals: Underlying health problems can affect drug absorption. | Dosing Consistency: Calibrate pipettes regularly and ensure the formulation is homogenous. Fasting: Standardize the fasting period for all animals before dosing to ensure consistent absorption. Animal Health: Monitor the health of the animals throughout the study. Any signs of illness should be noted, and the animal may need to be excluded from pharmacokinetic analysis. |
Experimental Protocols
In Vivo Deep Vein Thrombosis (DVT) Model
This protocol is a generalized representation based on common DVT models and the known application of this compound.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
This compound Formulation and Dosing:
-
While the specific formulation for this compound is not publicly detailed, a common approach is to prepare a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose in water.
-
Doses used in preclinical studies for similar compounds can range from 1 mg/kg to 30 mg/kg, administered orally via gavage. A dose-finding study is highly recommended.
-
Administer this compound or vehicle control 1-2 hours prior to the induction of thrombosis.
-
-
DVT Induction (Stasis Model):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligate the IVC just below the renal veins with a suture.
-
Close the abdominal incision.
-
-
Thrombus Evaluation:
-
After a predetermined time (e.g., 24 or 48 hours), re-anesthetize the mouse.
-
Isolate and excise the IVC containing the thrombus.
-
Remove the thrombus from the vessel and record its wet weight.
-
-
Data Analysis: Compare the mean thrombus weight between the this compound-treated groups and the vehicle control group.
In Vivo Endotoxemia Model
This protocol is a generalized representation based on common endotoxemia models and the known application of this compound.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
This compound Formulation and Dosing:
-
Prepare this compound as described for the DVT model.
-
Administer this compound or vehicle control orally 1 hour before the endotoxin (B1171834) challenge.
-
-
Endotoxemia Induction:
-
Administer lipopolysaccharide (LPS) from E. coli via intraperitoneal (IP) injection. A typical dose is 5-15 mg/kg, but this should be optimized for the desired level of inflammation.
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of pro-inflammatory cytokines, such as IL-6, using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare the mean plasma IL-6 concentrations between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in the extrinsic coagulation pathway.
Validation & Comparative
Section 1: Overview and Mechanism of Action
A Comparative Analysis of BCX-3607 and Remdesivir: Mechanisms and Efficacies in Distinct Therapeutic Areas
An important clarification for our research audience: While the request was to compare the efficacy of this compound and Remdesivir, it is crucial to understand that these two compounds are not comparable for the same therapeutic indications. Remdesivir is an antiviral medication, primarily known for its application in treating COVID-19. In contrast, this compound is an inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex, positioning it as a potential antithrombotic and anti-inflammatory agent.
This guide, therefore, will provide a detailed comparison of their respective mechanisms of action and a summary of their efficacy data within their distinct therapeutic fields.
Remdesivir: An Antiviral Agent
Remdesivir is a broad-spectrum antiviral medication that has been a key therapeutic agent in the management of COVID-19.[1] It is a prodrug that, once administered, is metabolized within the body to its active form.[1][2][3]
Mechanism of Action: The primary mechanism of action of Remdesivir involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses, including SARS-CoV-2.[3][4][5] The active metabolite of Remdesivir, an adenosine (B11128) nucleotide analog, competes with natural ATP for incorporation into the nascent viral RNA strand.[2] Once incorporated, it leads to delayed chain termination, effectively halting the replication of the viral genome.[1][4] This specificity for the viral RdRp over human polymerases contributes to its safety profile.[2][3]
Signaling Pathway of Remdesivir's Antiviral Action
Caption: Mechanism of Remdesivir as a viral RNA polymerase inhibitor.
This compound: A TF-FVIIa Inhibitor
This compound is an investigational, orally active small molecule that acts as a potent and selective inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex.[6] This complex is the primary initiator of the extrinsic pathway of the blood coagulation cascade.
Mechanism of Action: this compound functions by competitively and reversibly binding to the active site of the FVIIa catalytic domain within the TF-FVIIa complex.[7][8] This physical blockage prevents the natural substrate, Factor X, from binding and being activated.[7][8] By inhibiting this initial step in the extrinsic coagulation pathway, this compound effectively blocks the downstream cascade that leads to thrombin generation and fibrin (B1330869) clot formation.[8] This mechanism gives this compound its antithrombotic properties. It also has demonstrated anti-inflammatory effects.[6]
Signaling Pathway of this compound in the Coagulation Cascade
Caption: Inhibition of the TF-FVIIa complex by this compound.
Section 2: Efficacy Data
The efficacy of Remdesivir has been evaluated in numerous clinical trials and real-world studies for the treatment of COVID-19. In contrast, the available data for this compound is from preclinical and early-phase clinical studies focused on its anticoagulant effects.
Table 1: Summary of Remdesivir Efficacy in Hospitalized Patients with COVID-19
| Endpoint | Key Findings | Citations |
| Time to Recovery | Patients receiving Remdesivir had a significantly shorter time to recovery compared to placebo. One study showed a median recovery time of 10 days with Remdesivir versus 16 days for the control group. | [9][10] |
| Mortality Rate | Several studies and meta-analyses have shown that Remdesivir is associated with a significant reduction in mortality. One analysis showed a 22% lower odds of 30-day readmission. Another study found a lower mortality rate of 7.6% in the Remdesivir group compared to 12.5% in the non-Remdesivir cohort at day 14. | [11][12][13][14] |
| Clinical Improvement | Treatment with Remdesivir has been associated with a significant improvement in clinical status. In a study of patients with severe COVID-19, 60% of those on a 5-day course and 52% on a 10-day course were discharged from the hospital after 14 days. | [15] |
| Need for Mechanical Ventilation | Some studies have indicated a lowered need for mechanical ventilation in patients treated with Remdesivir. | [9] |
This table represents a summary of findings from multiple studies. Specific outcomes can vary based on patient population and study design.
Table 2: Summary of this compound Efficacy (Preclinical and Phase I)
| Endpoint | Key Findings | Citations |
| Inhibition of TF-FVIIa | This compound is a potent inhibitor of the TF-FVIIa complex with an IC50 of 4 nM. | [6] |
| Anticoagulant Effect | Significantly prolongs the prothrombin time (PT) in vitro in plasma from healthy volunteers. | [6][7] |
| Antithrombotic Effect | Can reduce thrombus weight. | [6] |
| Selectivity | Demonstrates higher selectivity for TF-FVIIa compared to other serine proteases like thrombin and FXa. | [6] |
Data for this compound is based on in vitro and preclinical models, and early-phase clinical trials.
Section 3: Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative experimental workflows for assessing the efficacy of Remdesivir and this compound.
Remdesivir: Randomized Controlled Trial (RCT) Protocol for COVID-19 Treatment
Experimental Workflow for a Remdesivir Clinical Trial
Caption: A typical workflow for a randomized controlled trial of Remdesivir.
1. Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5] 2. Patient Population: Hospitalized adult patients with confirmed SARS-CoV-2 infection and evidence of pneumonia.[13] 3. Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either Remdesivir or a placebo. 4. Treatment Protocol:
- Investigational Arm: Intravenous Remdesivir (e.g., 200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days).
- Control Arm: Intravenous placebo, identical in appearance to Remdesivir.
- Both groups receive the standard of care treatment for COVID-19. 5. Primary Endpoint: Time to clinical recovery, often defined as the first day on which the patient is no longer hospitalized or is discharged. 6. Secondary Endpoints:
- All-cause mortality at specific time points (e.g., day 14 and day 28).
- Clinical status on an ordinal scale at various time points.
- Incidence of adverse events. 7. Statistical Analysis: The primary efficacy analysis is often a time-to-event analysis (e.g., using a log-rank test) comparing the distribution of time to recovery between the two groups.
This compound: In Vitro Prothrombin Time (PT) Assay Protocol
Experimental Workflow for a Prothrombin Time Assay
Caption: Workflow for assessing this compound's effect on prothrombin time.
1. Objective: To determine the in vitro anticoagulant activity of this compound by measuring its effect on the prothrombin time (PT). 2. Materials:
- Pooled normal human plasma.
- This compound at various concentrations.
- Thromboplastin reagent (containing tissue factor and calcium).
- Automated coagulometer. 3. Procedure:
- Aliquots of human plasma are incubated with different concentrations of this compound or a vehicle control for a specified period at 37°C.
- The plasma samples are then placed in the coagulometer.
- Thromboplastin reagent is added to the plasma to initiate coagulation.
- The time taken for a fibrin clot to form is measured in seconds. 4. Data Analysis: The PT values (in seconds) are plotted against the concentration of this compound. The concentration of this compound that doubles the baseline PT (EC2x) is calculated to quantify its anticoagulant potency.
Conclusion
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Remdesivir for Severe Coronavirus Disease 2019 (COVID-19) Versus a Cohort Receiving Standard of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lower Mortality Risk Associated With Remdesivir + Dexamethasone Versus Dexamethasone Alone for the Treatment of Patients Hospitalized for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Remdesivir Shows Promising Results as a COVID-19 Treatment | TIME [time.com]
Comparative Analysis of Peramivir's Antiviral Efficacy Against Contemporary Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of peramivir (B1663781) (formerly BCX-1812), a potent neuraminidase inhibitor, against recent and prevalent influenza virus strains. Its performance is benchmarked against other widely used antiviral agents: oseltamivir (B103847), zanamivir (B325), and the cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil. This document synthesizes available in vitro data, details the experimental methodologies used to obtain this data, and presents it in a clear, comparative format to aid in research and drug development efforts.
Executive Summary
Peramivir demonstrates robust inhibitory activity against a range of influenza A and B viruses, including recent strains. Its efficacy, as measured by IC50 and EC50 values, is comparable and in some instances superior to other neuraminidase inhibitors like oseltamivir and zanamivir.[1] Notably, peramivir retains activity against certain viral strains that may exhibit reduced susceptibility to other antivirals.[2] The comparison also includes baloxavir marboxil, which offers a different mechanism of action and serves as an important benchmark for evaluating novel and existing antiviral compounds against emerging viral diversity.
Comparative Antiviral Activity
The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of peramivir and comparator drugs against various influenza A and B strains. These values are critical for understanding the potency of each antiviral agent.
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza A and B Viruses
| Virus Subtype/Lineage | Peramivir (IC50 nM) | Oseltamivir (IC50 nM) | Zanamivir (IC50 nM) |
| Influenza A(H1N1)pdm09 | 0.06 - 0.26[3] | 1.2[4] | 0.76[4] |
| Influenza A(H3N2) | ~0.07 (EC50)[3] | 0.5[4] | 1.82[4] |
| Influenza B (Victoria) | ~1.3[3] | 8.8[4] | 2.28[4] |
| Influenza B (Yamagata) | ~1.3[3] | 8.8[4] | 2.28[4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological function, in this case, neuraminidase enzyme activity. Lower values indicate higher potency. Data is compiled from multiple sources and represents a range or mean of reported values.
Table 2: Comparative EC50 Values (nM) of Peramivir and Baloxavir Marboxil Against Influenza A and B Viruses
| Virus Subtype/Lineage | Peramivir (EC50 nM) | Baloxavir Marboxil (EC50 nM) |
| Influenza A(H1N1)pdm09 | <0.01 - 21[3] | 0.7 ± 0.5[5] |
| Influenza A(H3N2) | <0.01 - 0.16[3] | 1.2 ± 0.6[5] |
| Influenza B (Victoria) | 0.06 - 3.2[3] | 7.2 ± 3.5[5] |
| Influenza B (Yamagata) | 0.06 - 3.2[3] | 5.8 ± 4.5[5] |
Note: EC50 values represent the concentration of a drug that provides 50% of its maximal effect, typically in cell-based assays. Lower values indicate higher potency.
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50)* |
| Peramivir | MDCK | >100 | >1000 |
| Oseltamivir | MDCK | >100 | >1000 |
| Zanamivir | MDCK | >100 | >1000 |
| Baloxavir Marboxil | MDCK | >10 | >1000 |
A higher Selectivity Index is desirable, as it indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Mechanisms of Action
Understanding the different mechanisms of action is crucial for interpreting the comparative data and for designing future antiviral strategies.
Mechanisms of Action for Compared Antivirals.
Experimental Protocols
Detailed methodologies are provided for the key assays used to generate the comparative data.
Neuraminidase Inhibition (NI) Assay
This assay quantifies the ability of a drug to inhibit the enzymatic activity of influenza neuraminidase.
Workflow for Neuraminidase Inhibition Assay.
Methodology:
-
Virus and Compound Preparation: Influenza virus stocks are diluted to a standardized concentration based on their neuraminidase activity. The antiviral compounds are serially diluted to create a range of concentrations.
-
Incubation: The diluted virus is pre-incubated with the serially diluted antiviral compounds in a 96-well plate to allow for drug binding to the neuraminidase enzyme.
-
Enzymatic Reaction: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.
-
Signal Detection: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing a fluorescent product. The fluorescence is then measured using a plate reader.
-
Data Analysis: The concentration of the antiviral drug that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence signal against the drug concentration.
Plaque Reduction Neutralization Assay (PRNA)
This assay determines the concentration of an antiviral drug required to reduce the number of virus-induced plaques by 50% (EC50) in cell culture.
Workflow for Plaque Reduction Neutralization Assay.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.
-
Virus-Drug Incubation: A standardized amount of influenza virus is incubated with serial dilutions of the antiviral drug.
-
Infection: The cell monolayers are washed and then infected with the virus-drug mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Plaque Visualization: After incubation for several days, the cells are fixed and stained (e.g., with crystal violet), making the plaques visible.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of a drug that causes a 50% reduction in the viability of host cells. It is essential for determining the therapeutic window of an antiviral compound.
Workflow for Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.
-
Compound Addition: Serial dilutions of the antiviral compound are added to the cells.
-
Incubation: The plates are incubated for a duration typically matching that of the antiviral efficacy assays.
-
Viability Assessment: A cell viability reagent is added. Common methods include MTT or MTS assays, which measure mitochondrial activity in living cells, or assays that measure ATP content (e.g., CellTiter-Glo).
-
Signal Measurement: The resulting colorimetric or luminescent signal is measured using a plate reader.
-
Data Analysis: The CC50 value is determined by plotting the signal intensity against the drug concentration. This is the concentration at which a 50% reduction in cell viability is observed compared to untreated control cells.
Conclusion
Peramivir remains a highly effective antiviral agent against a spectrum of contemporary influenza viruses. Its potency is comparable to other leading neuraminidase inhibitors and it provides a valuable therapeutic option. The data and protocols presented in this guide are intended to support the ongoing research and development of novel antiviral strategies, facilitating informed comparisons and advancing the field of influenza therapeutics. Continuous surveillance of the antiviral susceptibility of circulating influenza strains is imperative to ensure the continued efficacy of all available treatments.
References
- 1. Peramivir (BCX-1812, RWJ-270201): potential new therapy for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Galidesivir (BCX4430) and Other Leading Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is continually evolving, with nucleoside analogs remaining a cornerstone of treatment strategies against a wide array of viral pathogens. This guide provides a detailed, data-driven comparison of Galidesivir (B1663889) (BCX4430), a broad-spectrum antiviral, with other prominent nucleoside analogs: Remdesivir, Molnupiravir, Favipiravir (B1662787), and Sofosbuvir. This objective analysis is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
Nucleoside analogs function by mimicking natural nucleosides, the building blocks of RNA and DNA. Upon incorporation into the viral genome by viral polymerases, these analogs disrupt the replication process, either by causing premature chain termination or by inducing a high number of mutations, a phenomenon known as "error catastrophe." While all the drugs discussed herein share this fundamental mechanism, they exhibit significant differences in their activation pathways, specific viral targets, and clinical efficacy.
Comparative Data Overview
The following tables summarize key quantitative data for each nucleoside analog, providing a clear comparison of their in vitro and in vivo activities, as well as their clinical applications.
Table 1: General Characteristics and Mechanism of Action
| Drug Name | Analog Type | Primary Target Enzyme | Mechanism of Action | Primary Approved/Investigational Use |
| Galidesivir (BCX4430) | Adenosine (B11128) | RNA-dependent RNA polymerase (RdRp) | Premature chain termination.[1] | Broad-spectrum antiviral (Ebola, Marburg, Yellow Fever, Zika).[2][3] |
| Remdesivir | Adenosine | RNA-dependent RNA polymerase (RdRp) | Delayed chain termination.[4][5][6] | COVID-19.[4][7] |
| Molnupiravir | Cytidine | RNA-dependent RNA polymerase (RdRp) | Viral error catastrophe (lethal mutagenesis).[8][9][10][11][12] | COVID-19.[8][10] |
| Favipiravir | Purine | RNA-dependent RNA polymerase (RdRp) | Lethal mutagenesis and/or chain termination.[13][14][15][16][17] | Influenza, COVID-19 (in some countries).[13][14][15] |
| Sofosbuvir | Uridine | NS5B RNA-dependent RNA polymerase | Chain termination.[18][19][20][21][22] | Hepatitis C.[18][19] |
Table 2: Antiviral Activity and Spectrum
| Drug Name | Antiviral Spectrum | Key Efficacy Data (Examples) |
| Galidesivir (BCX4430) | Broad-spectrum against >20 RNA viruses including Filoviruses, Togaviruses, Flaviviruses, Coronaviruses, and Paramyxoviruses.[2] | Significant survival improvement in animal models of Ebola, Marburg, and Yellow Fever.[2] |
| Remdesivir | Broad-spectrum activity against RNA viruses including Coronaviridae, Filoviridae, and Paramyxoviridae.[7] | Reduced time to recovery in hospitalized COVID-19 patients.[4] |
| Molnupiravir | Broad-spectrum activity against RNA viruses, notably Coronaviruses.[8][10] | Reduced risk of hospitalization or death in high-risk, non-hospitalized adults with mild to moderate COVID-19.[8][10] |
| Favipiravir | Broad-spectrum against RNA viruses including influenza viruses, arenaviruses, and bunyaviruses.[13] | Approved for influenza in Japan; studies have shown quicker viral clearance in COVID-19 patients.[13][14] |
| Sofosbuvir | Specifically targets Hepatitis C virus (all major genotypes).[21] | High sustained virologic response (SVR) rates (>95%) in combination therapies for Hepatitis C.[21] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from a variety of preclinical and clinical studies. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of nucleoside analogs.
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of the antiviral compound required to protect cells from virus-induced cell death.
-
Methodology:
-
Host cells susceptible to the virus of interest are seeded in 96-well plates.
-
Serial dilutions of the nucleoside analog are prepared and added to the cells.
-
A standardized amount of the virus is then added to the wells.
-
The plates are incubated for a period sufficient to allow for viral replication and subsequent CPE in untreated control wells.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).
-
The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, is calculated.
-
2. Virus Yield Reduction Assay:
-
Objective: To quantify the reduction in the production of infectious virus particles in the presence of the antiviral compound.
-
Methodology:
-
Susceptible host cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, the viral inoculum is removed, and the cells are washed.
-
Media containing serial dilutions of the nucleoside analog is added to the cells.
-
After an incubation period, the supernatant containing progeny virions is collected.
-
The viral titer in the supernatant is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
The concentration of the drug that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is calculated.
-
In Vivo Efficacy Studies
1. Animal Models of Viral Infection:
-
Objective: To evaluate the therapeutic efficacy of the antiviral compound in a living organism.
-
Methodology:
-
A suitable animal model (e.g., mice, hamsters, non-human primates) that recapitulates key aspects of the human viral disease is selected.
-
Animals are infected with a lethal or pathogenic dose of the virus.
-
Treatment with the nucleoside analog or a placebo is initiated at a specified time point (pre- or post-infection).
-
Key endpoints are monitored, including survival rates, changes in body weight, clinical signs of disease, and viral load in various tissues.
-
Statistical analysis is performed to determine the significance of the treatment effect compared to the placebo group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of action of nucleoside analogs and a typical experimental workflow for antiviral drug screening.
Caption: General mechanism of action for nucleoside analog antivirals.
Caption: A typical workflow for antiviral drug screening and development.
Conclusion
Galidesivir (BCX4430) demonstrates a broad spectrum of activity against a multitude of RNA viruses, positioning it as a potential candidate for treating emerging infectious diseases. In comparison, Remdesivir and Molnupiravir have been pivotal in the management of the COVID-19 pandemic, while Favipiravir has established use for influenza in certain regions. Sofosbuvir remains a highly effective, targeted therapy for Hepatitis C. The choice of a particular nucleoside analog for therapeutic development is contingent upon its specific antiviral spectrum, potency, pharmacokinetic profile, and safety. This comparative guide serves as a foundational resource for researchers to navigate the complexities of this important class of antiviral agents.
References
- 1. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir - Wikipedia [en.wikipedia.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science [pubmed.ncbi.nlm.nih.gov]
- 9. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Holdings: Molnupiravir: Mechanism of action, clinical, and translational science :: Library Catalog [oalib-perpustakaan.upi.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. sterispharma.com [sterispharma.com]
- 14. thelogicalindian.com [thelogicalindian.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 18. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 19. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 21. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 22. go.drugbank.com [go.drugbank.com]
Cross-validation of BCX-3607's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCX-3607, a direct inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex, with other anticoagulant agents. The document outlines the mechanism of action of this compound, presents its performance characteristics in comparison to alternatives targeting different points in the coagulation cascade, and provides detailed experimental protocols for key validation assays.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor that directly targets the TF-FVIIa complex.[1] This complex is the primary initiator of the extrinsic pathway of blood coagulation. By inhibiting this initial step, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[1] It is a noncovalent, reversible, and competitive inhibitor, physically blocking the active site of the FVIIa catalytic domain.
Comparative Analysis of Anticoagulant Performance
This section provides a quantitative comparison of this compound with other classes of anticoagulants. The data presented is compiled from various preclinical and in vitro studies.
Table 1: Potency and Selectivity of this compound and a Direct TF-FVIIa Inhibitor Alternative
| Compound | Target | IC50 / Ki | Selectivity vs. Thrombin | Selectivity vs. Factor Xa |
| This compound | TF-FVIIa | IC50: 4 nM [1] | >17,600-fold | >685-fold |
| NAPc2 | TF-FVIIa | Ki: 8.4 pM[2] | Not Reported | Not Reported |
| PCI-27483 | FVIIa | Not Reported | Not Reported | Not Reported |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is the ratio of IC50 or Ki values for off-target enzymes versus the primary target.
Table 2: Potency of Direct Factor Xa (FXa) Inhibitors
| Compound | Target | Ki |
| Rivaroxaban (BAY 59-7939) | Factor Xa | 0.4 nM[3] |
| Apixaban | Factor Xa | 0.08 nM[4] |
| Edoxaban | Factor Xa | 0.561 nM[5] |
Table 3: Mechanism and Characteristics of TFPI Inhibitors
| Compound | Target | Mechanism of Action | Key Characteristics |
| Concizumab | TFPI | Monoclonal antibody that binds to the Kunitz-2 domain of TFPI, preventing it from inhibiting Factor Xa.[6][7][8][9] | Restores thrombin generation in hemophilia models.[6][8] |
| Marstacimab | TFPI | Human monoclonal antibody that neutralizes TFPI activity by binding to the K2 domain.[6][10][11][12] | Enhances thrombin generation in a concentration-dependent manner.[6][10] |
Signaling Pathways and Experimental Workflows
Diagram 1: The Extrinsic Coagulation Pathway and Point of Inhibition for this compound
Caption: Extrinsic pathway showing this compound's inhibition of the TF-FVIIa complex.
Diagram 2: Comparative Mechanisms of Action of Anticoagulants
Caption: Different anticoagulant classes and their targets in the coagulation cascade.
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the integrity of the extrinsic and common pathways of coagulation.[13][14][15][16][17]
Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, and the time taken for a fibrin clot to form is measured.[14][15][17]
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).[13][15] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[15]
-
Reagent Preparation: Reconstitute the PT reagent (containing thromboplastin (B12709170) and calcium chloride) according to the manufacturer's instructions.[17]
-
Assay:
-
Pre-warm the plasma sample and the PT reagent to 37°C.
-
Add a defined volume of PT reagent to the plasma sample.
-
Simultaneously start a timer and record the time until a visible clot is formed. This can be done manually or using an automated coagulometer.[16]
-
Interpretation: A prolonged PT in the presence of an inhibitor like this compound indicates effective inhibition of the extrinsic pathway. The normal range for PT is typically 11-13.5 seconds.[14]
TF-FVIIa Chromogenic Assay
This assay specifically measures the enzymatic activity of the TF-FVIIa complex.[18][19][20]
Principle: The TF-FVIIa complex activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically.[18][19]
Procedure:
-
Reagents:
-
Recombinant human Tissue Factor (TF)
-
Recombinant human Factor VIIa (FVIIa)
-
Factor X
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., HEPES buffered saline with calcium chloride and bovine serum albumin)
-
-
Assay:
-
In a microplate well, combine TF, FVIIa, and the test inhibitor (e.g., this compound) in the assay buffer.
-
Incubate to allow for complex formation and inhibition.
-
Initiate the reaction by adding Factor X.
-
Allow the activation of Factor X to proceed for a defined period.
-
Stop the reaction and add the chromogenic Factor Xa substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.
-
Interpretation: A decrease in the rate of color development in the presence of the inhibitor, compared to a control without the inhibitor, indicates inhibition of TF-FVIIa activity. The IC50 value can be determined by testing a range of inhibitor concentrations.
Serine Protease Selectivity Panel
To determine the selectivity of an inhibitor, its activity is tested against a panel of related serine proteases.
Principle: The inhibitory activity of the compound against the target enzyme (TF-FVIIa) is compared to its activity against other serine proteases involved in coagulation and other physiological processes (e.g., thrombin, Factor Xa, trypsin, plasmin).
Procedure:
-
Perform individual chromogenic or fluorogenic assays for each serine protease in the panel.
-
For each assay, determine the IC50 value of the test compound.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for the target enzyme (TF-FVIIa).
Interpretation: A high selectivity ratio indicates that the inhibitor is more potent against its intended target and has a lower likelihood of causing off-target effects. This compound has shown high selectivity for TF-FVIIa over other serine proteases.[1]
Conclusion
This compound is a potent and selective inhibitor of the TF-FVIIa complex, a critical initiation point of the extrinsic coagulation cascade. Its mechanism of action is distinct from other classes of anticoagulants such as direct Factor Xa inhibitors and TFPI inhibitors. The experimental protocols provided in this guide offer a framework for the validation and comparative analysis of this compound and other novel anticoagulants. The quantitative data presented highlights the potency of this compound and its favorable selectivity profile, positioning it as a promising candidate for further investigation in the field of antithrombotic therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changes in Internal Structure and Dynamics upon Binding Stabilise the Nematode Anticoagulant NAPc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edoxaban - Wikipedia [en.wikipedia.org]
- 6. Progress in the Development of Anti-tissue Factor Pathway Inhibitors for Haemophilia Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. What is the mechanism of Concizumab? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Encouraging Phase 3 Data Released: Marstacimab for Hemophilia A or B With Inhibitors | Docwire News [docwirenews.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 17. labcorp.com [labcorp.com]
- 18. tf7.org [tf7.org]
- 19. Factor VIIa (FVIIa) Chromogenic Activity Assay Kit | ABIN612646 [antibodies-online.com]
- 20. assaypro.com [assaypro.com]
Comparative Analysis of Peramivir's Safety Profile Against Other Influenza Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profile of peramivir (B1663781) (BCX-1812), an intravenous neuraminidase inhibitor, against other widely used influenza antiviral agents: oseltamivir (B103847), zanamivir, and baloxavir (B560136) marboxil. The information presented is collated from clinical trial data, post-marketing surveillance, and systematic reviews to offer an objective overview for research and drug development professionals.
Executive Summary
Peramivir, administered as a single intravenous dose, generally exhibits a favorable safety profile, comparable to that of other neuraminidase inhibitors.[1] Its most common adverse reactions are gastrointestinal in nature, similar to oseltamivir. Zanamivir, being an inhaled medication, is associated with a risk of bronchospasm in patients with underlying respiratory conditions.[2] Baloxavir marboxil, a cap-dependent endonuclease inhibitor, has a distinct safety profile with a lower incidence of gastrointestinal events compared to oseltamivir but has been associated with some rare but serious adverse events in post-marketing surveillance.[3][4]
Mechanism of Action Signaling Pathways
To understand the context of the safety profiles, it is essential to visualize the distinct mechanisms of action of these antiviral agents.
Caption: Mechanism of Neuraminidase Inhibitors (Peramivir, Oseltamivir, Zanamivir).
Caption: Mechanism of Cap-Dependent Endonuclease Inhibitor (Baloxavir Marboxil).
Comparative Safety Profile: Adverse Events
The following tables summarize the incidence of common adverse events (AEs) reported in clinical trials for peramivir and its comparators.
Table 1: Common Adverse Events in Adults (Incidence ≥2%)
| Adverse Event | Peramivir (600 mg IV, single dose) | Oseltamivir (75 mg oral, twice daily for 5 days) | Zanamivir (10 mg inhaled, twice daily for 5 days) | Baloxavir Marboxil (40/80 mg oral, single dose) | Placebo |
| Diarrhea | 8% | 10% | <5% | 3% | 7% |
| Nausea | 4% | 10% | <5% | 3% | 6% |
| Vomiting | 3% | 9% | <5% | 2% | 3% |
| Headache | 3% | 17% | <5% | 5% | 16% |
| Neutropenia | 5% | 7% | N/A | <1% | 4% |
| Bronchitis | N/A | N/A | <5% | 3% | 4% |
| Nasopharyngitis | N/A | N/A | N/A | 3% | 4% |
Note: Data is compiled from various clinical trials and systematic reviews.[2][4][5][6] Incidence rates can vary between studies based on patient populations and trial designs. "N/A" indicates data was not prominently reported in the reviewed sources.
Table 2: Common Adverse Events in Pediatric Patients
| Adverse Event | Peramivir | Oseltamivir | Baloxavir Marboxil |
| Vomiting | 3% | 9-18% | 5% |
| Diarrhea | 8% | 10% | 5% |
| Otitis Media | N/A | N/A | 0% (vs. 5% for Oseltamivir) |
| Proteinuria | 3% | 0% | N/A |
Note: Data for pediatric populations is derived from specific comparative studies.[7] Rates can differ based on age subgroups.
Serious Adverse Events (SAEs) and Special Considerations
-
Peramivir : Serious adverse events are infrequent. Post-marketing reports include rare instances of serious skin reactions (e.g., Stevens-Johnson syndrome) and neuropsychiatric events such as delirium and abnormal behavior, although a causal link is not definitively established.[8]
-
Oseltamivir : The most notable safety concern has been post-marketing reports of neuropsychiatric events, particularly in pediatric patients in Japan.[6][9] However, subsequent analyses suggest that influenza infection itself is a significant contributor to these events.[6]
-
Zanamivir : Due to its inhaled route of administration, the primary serious adverse event is bronchospasm, particularly in individuals with underlying asthma or chronic obstructive pulmonary disease (COPD).[2][10]
-
Baloxavir Marboxil : While generally well-tolerated with a lower incidence of gastrointestinal side effects, post-marketing surveillance has identified potential signals for hemorrhagic complications, liver dysfunction, and rhabdomyolysis.[9][11]
Experimental Protocols for Safety Assessment
While detailed, proprietary clinical trial protocols are not publicly available, the general methodology for safety assessment in influenza antiviral trials can be summarized. The following workflow represents a typical process for safety data collection and evaluation.
Caption: General Workflow for Safety Assessment in Antiviral Clinical Trials.
Key Methodologies:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting : Investigators are required to document all AEs, regardless of their perceived relationship to the study drug.[12] SAEs, which include events that are life-threatening, result in hospitalization, or cause significant disability, must be reported to the sponsor immediately (typically within 24 hours).[12][13]
-
Clinical Laboratory Evaluations : Blood and urine samples are collected at baseline and at specified intervals throughout the trial.[14] Standard panels include hematology (complete blood count) and serum chemistry (liver function tests, renal function tests) to monitor for organ toxicity.
-
Vital Signs and Electrocardiograms (ECGs) : Blood pressure, heart rate, respiratory rate, and temperature are monitored regularly. ECGs are often performed to assess for any cardiac effects, such as QT interval prolongation.
-
Causality Assessment : Investigators assess the relationship between an adverse event and the investigational drug, typically categorizing it as unrelated, possibly related, probably related, or definitely related.
Conclusion
The safety profile of peramivir is well-characterized and comparable to other established neuraminidase inhibitors, particularly oseltamivir. Its primary adverse events are gastrointestinal. The choice of an antiviral agent should consider the patient's age, underlying medical conditions (especially respiratory disease for zanamivir), and the route of administration. Baloxavir marboxil offers a different mechanism of action and a generally favorable gastrointestinal profile, but requires continued monitoring for rare, potentially serious adverse events as more real-world data becomes available.[3][4][11] This comparative guide provides a foundational understanding to aid in research and clinical development decisions.
References
- 1. Safety and efficacy of peramivir for influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Adverse Events | Seasonal Influenza (Flu) | CDC [med.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Safety analysis of Oseltamivir and Baloxavir Marboxil after market approval: a pharmacovigilance study based on the FDA adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety evaluation of baloxavir marboxil: analysis and discussion utilizing real adverse events from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Galidesivir (BCX4430): A Comparative Analysis Against Standard-of-Care Antivirals for High-Threat RNA Viruses
For Immediate Release
DURHAM, N.C. – In an effort to provide clear, data-driven insights for researchers, scientists, and drug development professionals, this guide presents a comparative benchmark of the investigational broad-spectrum antiviral Galidesivir (B1663889) (BCX4430) against established standard-of-care antivirals for several high-priority RNA viruses. This document synthesizes available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies to offer an objective resource for the scientific community.
It is important to note that the initial request for a comparison of "BCX-3607" was determined to be based on a likely compound misidentification. This compound is an inhibitor of tissue factor/factor VIIa (TF-FVIIa) and is not an antiviral agent.[1] This guide focuses on Galidesivir (BCX4430), a broad-spectrum antiviral developed by BioCryst Pharmaceuticals, which aligns with the intent of the original request to compare a BioCryst asset against other antivirals.[2][3][4]
Executive Summary
Galidesivir is an adenosine (B11128) nucleoside analog that demonstrates broad-spectrum activity against a range of RNA viruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[2][4][5] Its potential efficacy has been evaluated against several high-threat pathogens, including Ebola, Marburg, and Zika viruses. This guide provides a head-to-head comparison of Galidesivir with Remdesivir and Favipiravir, two antivirals that have been utilized as standard of care or investigational therapies for Ebola virus disease. For Marburg and Zika, where specific approved antivirals are lacking, the guide will discuss the current standard of care and the potential positioning of Galidesivir.
Mechanism of Action: A Shared Target
Galidesivir, Remdesivir, and Favipiravir are all nucleoside/nucleotide analogs that function as RNA-dependent RNA polymerase (RdRp) inhibitors. Upon administration, they are metabolized into their active triphosphate forms within the host cell. This active form mimics natural nucleosides and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to premature chain termination, thereby halting viral replication.
References
- 1. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unraveling the Antiviral Potential of BioCryst's BCX Compounds: A Comparative Analysis
Initial investigations into the antiviral properties of BCX-3607 have revealed a case of mistaken identity. Published research confirms that this compound is a potent inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex, primarily investigated for its antithrombotic effects, not as an antiviral agent. However, this inquiry has brought to light other promising antiviral candidates from BioCryst Pharmaceuticals, notably the broad-spectrum antiviral Galidesivir (BCX4430). This guide will focus on replicating and comparing the published findings on the antiviral effects of Galidesivir, providing researchers, scientists, and drug development professionals with a comprehensive overview of its demonstrated capabilities against various viral pathogens.
Galidesivir (BCX4430): A Broad-Spectrum Antiviral Agent
Galidesivir is an adenosine (B11128) nucleoside analog that exhibits broad-spectrum activity against a range of RNA viruses.[1] Its mechanism of action involves the disruption of viral RNA-dependent RNA polymerase (RdRp) activity, a key enzyme in the replication of many viruses.[2] This has led to its investigation as a potential therapeutic for several significant viral threats.
Comparative Antiviral Efficacy of Galidesivir (BCX4430)
The following table summarizes the in vitro efficacy of Galidesivir against various RNA viruses as reported in published studies.
| Virus Family | Virus | Cell Line | IC50/EC50 (µM) | Reference |
| Filoviridae | Ebola Virus (EBOV) | HeLa | ~3 - ~68 | [3] |
| Filoviridae | Marburg Virus (MARV) | HeLa | ~3 - ~68 | [3] |
| Coronaviridae | MERS-CoV | Vero | Varies | [3] |
| Coronaviridae | SARS-CoV | Vero | Varies | [2] |
| Coronaviridae | SARS-CoV-2 | Vero | Varies | [2] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | Varies | [3] |
| Flaviviridae | Zika Virus | - | - | [1] |
| Bunyaviridae | Rift Valley Fever Virus | - | - | [1] |
| Flaviviridae | West Nile Virus | - | Strong Inhibition | [4] |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | - | Micromolar range | [4] |
Note: The EC50 values for Galidesivir can vary significantly depending on the cell line used in the assay, with some cell lines being less efficient at metabolizing the drug into its active triphosphate form.[3]
Experimental Protocols
To facilitate the replication of these findings, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols typically employed in the evaluation of Galidesivir's antiviral activity.
In Vitro Antiviral Assay (General Protocol)
-
Cell Culture: Appropriate host cells (e.g., Vero, HeLa) are cultured in suitable media and seeded in multi-well plates.
-
Drug Preparation: Galidesivir is serially diluted to a range of concentrations.
-
Viral Infection: Cells are infected with the target virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the diluted Galidesivir is added to the cell cultures.
-
Incubation: The treated and control (virus-only, mock-infected) plates are incubated for a specified period (e.g., 48-72 hours).
-
Endpoint Analysis: The antiviral effect is quantified using various methods:
-
Plaque Reduction Assay: To determine the reduction in viral plaque formation.
-
qRT-PCR: To measure the reduction in viral RNA levels.
-
Cytopathic Effect (CPE) Assay: To assess the inhibition of virus-induced cell death.
-
Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase, GFP) to quantify viral replication.
-
Animal Model Efficacy Studies (General Protocol)
-
Animal Model: A relevant animal model susceptible to the target virus is selected (e.g., hamsters for Yellow Fever, non-human primates for Ebola).
-
Infection: Animals are challenged with a lethal dose of the virus.
-
Treatment: Galidesivir is administered at various doses and schedules (pre- or post-exposure).
-
Monitoring: Animals are monitored for clinical signs of disease, weight loss, and survival.
-
Viremia and Tissue Burden: Blood and tissue samples are collected at different time points to quantify viral load using qRT-PCR or plaque assays.
-
Histopathology: Tissues may be examined for pathological changes.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of action of Galidesivir and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Galidesivir (BCX4430).
Caption: In vitro antiviral screening workflow for Galidesivir.
Alternative Antiviral Agents
A comprehensive comparison requires evaluating Galidesivir against other antiviral agents. Potential comparators would depend on the target virus. For instance, against influenza, neuraminidase inhibitors like Oseltamivir or other RdRp inhibitors such as Favipiravir could be used. For Ebola, other investigational therapeutics like Remdesivir would be relevant comparators.
This guide provides a foundational framework for researchers seeking to replicate and expand upon the existing findings for Galidesivir (BCX4430). By adhering to detailed experimental protocols and understanding its mechanism of action, the scientific community can continue to evaluate its potential as a crucial broad-spectrum antiviral therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of the adenosine analogue BCX4430 against West Nile virus and tick-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the synergistic effects of BCX-3607 with other drugs
For researchers, scientists, and drug development professionals, understanding and quantifying the synergistic effects of drug combinations is a critical aspect of preclinical research. While specific experimental data on the synergistic effects of BCX-3607, a Tissue Factor/Factor VIIa (TF-FVIIa) inhibitor, with other drugs are not publicly available, this guide provides a comprehensive overview of the established methodologies and data presentation strategies used to assess drug synergy.
This guide will delve into the common experimental protocols, data analysis techniques, and visualization methods that can be employed to characterize the interaction between two or more therapeutic agents. The principles and methods outlined here are broadly applicable to various drug classes and therapeutic areas.
Key Methodologies for Assessing Drug Synergy
The evaluation of drug synergy typically involves in vitro experiments designed to measure the effect of drugs, both alone and in combination, on a biological system, such as cancer cell lines or microbial cultures. The most common approaches are detailed below.
The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two agents.[1] It involves a two-dimensional dilution series of two drugs in a microtiter plate. One drug is serially diluted along the x-axis (columns), while the second drug is diluted along the y-axis (rows).[1] This creates a matrix of wells, each containing a unique concentration combination of the two drugs. After a defined incubation period, the effect of the drug combination is measured, typically by assessing cell viability, proliferation, or another relevant biological endpoint.
Experimental Protocol: Checkerboard Assay
-
Preparation of Drug Solutions: Prepare high-concentration stock solutions of each drug in a suitable solvent. From these stocks, create a series of dilutions for each drug in the appropriate cell culture medium.
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Drug Addition: Add the diluted drugs to the plate according to the checkerboard layout. One drug is added in increasing concentrations along the columns, and the other in increasing concentrations along the rows. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the cell type and the drugs being tested (e.g., 48-72 hours).
-
Effect Measurement: Assess the biological effect using a suitable assay, such as an MTT, MTS, or CellTiter-Glo assay for cell viability, or a colony formation assay for long-term effects.
-
Data Analysis: The resulting data are used to calculate synergy scores, as described in the data analysis section below.
Data Analysis and Interpretation
Once the experimental data are collected, several mathematical models can be used to quantify the nature and extent of the drug interaction. The two most common methods are the isobologram analysis and the Combination Index (CI) method.
Isobologram Analysis: This graphical method is used to evaluate drug interactions.[2][3] The concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition, IC50) are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity.[4] Data points for drug combinations that produce the same effect are then plotted on the graph.
-
Synergy: Combination data points fall below the line of additivity.
-
Antagonism: Combination data points fall above the line of additivity.
-
Additivity: Combination data points fall on the line of additivity.
Combination Index (CI) Method: The CI method, based on the median-effect principle, provides a quantitative measure of synergy, additivity, or antagonism.[5][6] Software such as CompuSyn can be used to automatically calculate the CI value from dose-effect data.[5][7][8]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
The table below summarizes the interpretation of CI values.
| Combination Index (CI) Value | Interpretation |
| < 0.1 | Very Strong Synergy |
| 0.1 - 0.3 | Strong Synergy |
| 0.3 - 0.7 | Synergy |
| 0.7 - 0.85 | Moderate Synergy |
| 0.85 - 0.90 | Slight Synergy |
| 0.90 - 1.10 | Additive Effect |
| 1.10 - 1.20 | Slight Antagonism |
| 1.20 - 1.45 | Moderate Antagonism |
| > 1.45 | Antagonism |
Visualizing Experimental Workflows and Signaling Pathways
Clear and concise visualizations are essential for communicating complex experimental designs and biological mechanisms. The DOT language, used by Graphviz, is a powerful tool for generating such diagrams from simple text descriptions.[9][10]
Below is a hypothetical experimental workflow for assessing drug synergy.
Caption: Experimental workflow for assessing drug synergy using a checkerboard assay.
Understanding the underlying signaling pathways of the drugs under investigation is crucial for interpreting synergistic effects. For instance, if two drugs target different components of the same pro-survival pathway, their combination may lead to a more profound inhibition of that pathway.
Below is a simplified, hypothetical signaling pathway that could be relevant in the context of a cancer-related synergy study.
Caption: A hypothetical signaling pathway illustrating potential targets for synergistic drug action.
Conclusion
While specific data on the synergistic effects of this compound are not currently available, the methodologies described in this guide provide a robust framework for assessing drug combinations. The checkerboard assay, coupled with isobologram and Combination Index analysis, offers a quantitative approach to determine synergy, additivity, or antagonism. Furthermore, the use of visualization tools like Graphviz for depicting experimental workflows and signaling pathways is invaluable for clear communication and interpretation of results. Researchers are encouraged to apply these established methods to investigate the potential synergistic interactions of their compounds of interest, which may lead to the development of more effective combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. combosyn.com [combosyn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. combosyn.com [combosyn.com]
- 8. CompuSyn [oit.va.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Graphviz [graphviz.org]
Safety Operating Guide
Navigating the Proper Disposal of BCX-3607 in a Research Environment
For researchers, scientists, and drug development professionals handling specialized compounds like BCX-3607, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound, a research chemical identified as a tissue factor/factor VIIa (TF-FVIIa) inhibitor, is not publicly available, established principles of chemical waste management provide a necessary framework for its responsible disposal.
It is imperative for all laboratory personnel to recognize that the primary source of handling and disposal information for any chemical is its Safety Data Sheet (SDS), which must be obtained from the manufacturer or supplier. The absence of a readily available SDS for this compound necessitates a cautious approach, adhering to general best practices for chemical waste disposal until specific guidance can be acquired.
General Step-by-Step Chemical Disposal Protocol
In the absence of a specific SDS for this compound, the following general procedure, based on standard laboratory safety guidelines, should be followed. This protocol is designed to minimize risks to personnel and the environment.
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. At a minimum, segregate acids, bases, oxidizers, and solvents.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying unknown or novel compounds.
-
-
Selection of Appropriate Waste Containers:
-
Use containers that are chemically resistant and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure containers have secure, leak-proof lids.
-
-
Proper Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, and the location of origin (e.g., lab and room number).[2]
-
Avoid using abbreviations or chemical formulas.[2]
-
-
Safe Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are physically segregated to prevent accidental mixing.[1]
-
-
Arranging for Waste Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.[3]
-
Do not dispose of chemical waste down the sanitary sewer unless you have explicit written permission from your EHS department for that specific chemical.[2]
-
Similarly, do not dispose of chemical waste in the regular trash.[2]
-
-
Handling of Empty Containers:
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or recycling, as per your institution's guidelines.[3]
-
-
Spill Management:
-
In the event of a spill, treat all cleanup materials as hazardous waste.[3]
-
Follow your laboratory's established spill response procedures and use appropriate personal protective equipment (PPE).
-
Summary of General Chemical Disposal Procedures
| Step | Key Action | Rationale |
| 1. Identification | Classify this compound as hazardous waste. | Ensures proper handling and prevents mixing with non-hazardous waste. |
| 2. Segregation | Keep this compound waste separate from other chemical waste streams.[1] | Prevents potentially dangerous chemical reactions. |
| 3. Containerization | Use chemically compatible, sealed, and leak-proof containers. | Contains the waste safely and prevents spills. |
| 4. Labeling | Clearly label containers with "Hazardous Waste" and full chemical details.[2] | Communicates hazards and contents to all personnel and waste handlers. |
| 5. Storage | Store in a designated, secure, and well-ventilated area. | Minimizes the risk of exposure and accidental spills. |
| 6. Disposal | Arrange for pickup through your institution's EHS office.[3] | Ensures legal and safe disposal in accordance with regulations. |
| 7. Empty Containers | Triple-rinse with a suitable solvent and collect the rinsate as hazardous waste.[3] | Decontaminates the container for safe disposal as regular trash. |
Decision Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps a researcher should take when faced with disposing of a chemical compound like this compound, particularly when a Safety Data Sheet is not immediately available.
Caption: Decision workflow for the proper disposal of a chemical agent.
By adhering to these general principles and prioritizing the acquisition of the specific Safety Data Sheet for this compound, researchers can ensure a safe and compliant laboratory environment. This commitment to rigorous safety protocols is fundamental to the integrity of scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
